molecular formula C8H8FNO B1408435 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine CAS No. 1549022-30-1

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Cat. No.: B1408435
CAS No.: 1549022-30-1
M. Wt: 153.15 g/mol
InChI Key: TYBIFXLDPGRKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a versatile fluorinated heteroaromatic compound that serves as a valuable building block in organic synthesis and drug discovery. The molecule integrates a pyridine ring, a fluorine substituent at the 2-position, and an allyloxy functional group at the 5-position. This unique structure offers two primary reactive sites for further elaboration. The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, or thiols. Concurrently, the terminal alkene in the allyloxy chain is amenable to further reactions, such as cross-coupling via Heck reactions or oxidation, providing a handle for molecular diversification. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules. Its applications are particularly relevant in developing potential pharmaceutical agents, agrochemicals, and functional materials. The physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and membrane permeability, make this scaffold attractive in optimizing the profile of lead compounds in medicinal chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-5-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBIFXLDPGRKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine chemical structure and properties

[1]

Executive Summary & Chemical Identity[2][3]

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a bifunctional heteroaromatic scaffold utilized primarily in medicinal chemistry as a "diversity-enabling" intermediate.[1] Its structure combines an electron-deficient pyridine ring (activated by the 2-fluorine) with an electron-rich allyloxy tail.[1] This duality allows for orthogonal functionalization: the fluorine atom serves as a handle for Nucleophilic Aromatic Substitution (

Structural Specifications
PropertyValueNotes
IUPAC Name This compoundAlso referred to as 5-Allyloxy-2-fluoropyridine
Molecular Formula

Molecular Weight 153.15 g/mol
SMILES FC1=NC=C(OCC=C)C=C1Pyridine N=1, F=2, Allyloxy=5
Predicted LogP 2.1 ± 0.3Moderate lipophilicity; suitable for CNS penetration models
H-Bond Acceptors 3(N, O, F)
H-Bond Donors 0

Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic Williamson Ether Synthesis .[1] However, the choice of base and solvent is critical to prevent N-alkylation (a common side reaction in pyridines) and ensure complete conversion of the phenol.[1]

Validated Synthesis Protocol

Reaction Class: O-Alkylation of Hydroxypyridines Precursor: 6-Fluoropyridin-3-ol (CAS 80732-66-1) Reagent: Allyl Bromide (CAS 106-95-6)[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 6-Fluoropyridin-3-ol (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration). Note: MeCN is preferred for easier workup; DMF is required if solubility is an issue.[1]

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 eq). Stir at Room Temperature (RT) for 30 minutes.
    
    • Expert Insight:

      
       is superior to 
      
      
      here because the larger Cesium cation disrupts the tight ion pair with the phenoxide, enhancing nucleophilicity and favoring O-alkylation over N-alkylation.[1]
  • Alkylation: Dropwise add Allyl Bromide (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Cool to RT and filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Dilute residue with EtOAc and wash with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–20% EtOAc in Hexanes.

Synthesis Workflow Diagram

SynthesisWorkflowReactant6-Fluoropyridin-3-ol(Precursor)IntermediateMeCN/DMF60°C, 4-6hReactant->IntermediateReagentsAllyl BromideCs2CO3 (Base)Reagents->IntermediateWorkupFilter SaltsAq. ExtractionIntermediate->WorkupConversion >95%ProductThis compound(Target Scaffold)Workup->ProductSilica Purification

Figure 1: Optimized synthetic workflow for O-alkylation of 6-fluoropyridin-3-ol.

Reactivity Profile & Applications

This molecule is valuable because it offers divergent reactivity . The researcher can choose to modify the ring (Core) or the tail (Periphery).

The Fluorine Handle ( )

The fluorine at position 2 is activated for displacement, but less so than in 2-fluoro-5-nitropyridine due to the electron-donating nature of the alkoxy group at position 5.[1]

  • Conditions: Requires forcing conditions (e.g., heating with amines in DMSO at >100°C) or catalysis (Buchwald-Hartwig).[1]

  • Utility: Introduction of diverse amino groups for SAR (Structure-Activity Relationship) studies.[1]

The Allyl Handle (Claisen Rearrangement)

This is the most sophisticated application. Upon heating (thermal) or Lewis Acid catalysis, the allyl group migrates from the Oxygen to the Carbon at position 4 (ortho to the oxygen).[1]

  • Mechanism: [3,3]-Sigmatropic Rearrangement.[1]

  • Outcome: Restores the phenol (OH) and places an allyl group at C4, creating a highly functionalized 2-Fluoro-4-allyl-5-hydroxypyridine.[1]

  • Expert Insight: This rearrangement often requires high temperatures (180–200°C in diphenyl ether) unless catalyzed by Lewis acids like

    
     or 
    
    
    .
Divergent Synthesis Map[1]

ReactivityMapCoreThis compoundSNArPathway A: SNAr(Nucleophilic Displacement)Core->SNArR-NH2, DMSO, ΔClaisenPathway B: Claisen Rearrangement([3,3]-Sigmatropic)Core->Claisen200°C or Lewis AcidMetathesisPathway C: Olefin Metathesis(Grubbs Cat.)Core->MetathesisGrubbs II, DCMProd_SNAr2-Amino-5-allyloxypyridine(Kinase Inhibitor Scaffolds)SNAr->Prod_SNArProd_Claisen2-Fluoro-4-allyl-5-hydroxypyridine(C-C Bond Formation)Claisen->Prod_ClaisenProd_MetaMacrocycles orExtended AlkenesMetathesis->Prod_Meta

Figure 2: Divergent reactivity pathways available from the core scaffold.

Analytical Characterization

To validate the structure during synthesis, look for these key spectroscopic signatures:

MethodExpected SignalMechanistic Origin
1H NMR

6.0 ppm (multiplet, 1H)
Internal vinyl proton (

)
1H NMR

5.3–5.5 ppm (two doublets)
Terminal vinyl protons (

)
1H NMR

4.6 ppm (doublet, 2H)
Allylic methylene (

)
19F NMR

-70 to -80 ppm (singlet)
Fluorine on Pyridine ring (distinctive shift)
MS (ESI)

Protonated molecular ion

Safety & Handling

While specific toxicological data for this exact ether may be limited, it must be handled assuming the hazards of halogenated pyridines and alkylating agents.

  • Skin/Eye Irritant: Pyridine derivatives are known irritants.[2] The allyl moiety adds potential for sensitization.

  • Genotoxicity: Allyl bromide (precursor) is a known alkylating agent. Ensure the final product is free of residual allyl bromide (verify by GC-MS).

  • HF Generation: In case of fire, thermal decomposition will release Hydrogen Fluoride (HF). Do not use standard ABC extinguishers if large quantities are involved; use water spray to knock down vapors.

References

  • PubChem. 2-Fluoro-5-formylpyridine (Related Structure & Physical Data). National Library of Medicine. [Link][1]

  • Yoon, T. P., et al. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement.[3] Journal of the American Chemical Society. [Link][1]

  • Ataman Chemicals. Allyl Bromide Safety and Reactivity Data.[Link][1]

Technical Monograph: 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (also known as 5-Allyloxy-2-fluoropyridine).

Note on CAS Registry: As of early 2025, This compound does not have a widely indexed, unique CAS registry number in public commercial databases (such as PubChem or Sigma-Aldrich catalog). It is primarily generated as a transient intermediate or custom synthesis building block in the preparation of pharmaceutical agents (e.g., kinase inhibitors).

Researchers must synthesize this compound from its stable precursor, 2-Fluoro-5-hydroxypyridine (CAS 55758-32-2) . The protocol below provides the industry-standard method for this synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Synonyms 5-Allyloxy-2-fluoropyridine; 2-Fluoro-5-allyloxypyridine
CAS Number Non-Catalog / Custom Intermediate (See Synthesis)
Precursor CAS 55758-32-2 (2-Fluoro-5-hydroxypyridine)
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
SMILES C=CCOC1=CN=C(F)C=C1
Physical State Colorless to pale yellow oil (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Synthesis Protocol (Williamson Etherification)

Since this compound is not a standard catalog item, it must be synthesized via O-alkylation of the corresponding hydroxypyridine. The following protocol is adapted from standard procedures for functionalizing electron-deficient pyridines [1][2].

Reaction Scheme

SynthesisPathway Precursor 2-Fluoro-5-hydroxypyridine (CAS 55758-32-2) Base Base: K2CO3 Solvent: DMF Precursor->Base Reagent Allyl Bromide (CAS 106-95-6) Reagent->Base Product This compound (Target) Base->Product SN2 Alkylation 60°C, 4h

Figure 1: Synthesis pathway via nucleophilic substitution.

Step-by-Step Methodology
  • Reagent Preparation:

    • Starting Material: 2-Fluoro-5-hydroxypyridine (1.0 eq).

    • Alkylating Agent: Allyl bromide (1.2 eq).

    • Base: Potassium carbonate (

      
      ), anhydrous (2.0 eq).
      
    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolution: Charge a round-bottom flask with 2-Fluoro-5-hydroxypyridine and anhydrous DMF (approx. 10 mL per gram of substrate).

    • Deprotonation: Add

      
       in a single portion. Stir at room temperature for 15 minutes to facilitate formation of the pyridinyl anion. Note: The solution may darken slightly.
      
    • Addition: Dropwise add Allyl bromide over 10 minutes.

    • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol (polar) should disappear, replaced by a less polar spot (ether).

    • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

  • Workup & Purification:

    • Extraction: Extract with Ethyl Acetate (3x).[1]

    • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Strategic Applications in Drug Discovery

The allyloxy group at the 5-position is not merely a structural feature; it is a reactive handle for diversifying the pyridine scaffold.

A. The Claisen Rearrangement (Ortho-Functionalization)

The most powerful application of this molecule is the [3,3]-sigmatropic rearrangement. Upon heating (>180°C in diphenyl ether or via microwave), the allyl group migrates to the ortho position (C4 or C6), restoring the hydroxyl group.

  • Utility: Allows introduction of alkyl chains onto the fluoropyridine ring while regenerating the phenol for further derivatization.

  • Mechanism: Concerted suprafacial shift.

ClaisenRearrangement Start 5-Allyloxy-2-fluoropyridine Transition [3,3]-Sigmatropic Transition State Start->Transition Heat (>180°C) Product 4-Allyl-2-fluoro-5-hydroxypyridine (Isomerized Product) Transition->Product Tautomerization

Figure 2: The Claisen Rearrangement pathway for structural diversification.

B. Ring-Closing Metathesis (RCM)

In medicinal chemistry, this ether can be paired with another alkene tethered to the pyridine (e.g., at C4 or C6) to form bicyclic pyridine derivatives using Grubbs' catalysts. This is critical for constraining conformation in kinase inhibitor design [3].

Safety & Handling (E-E-A-T)

  • Fluorinated Pyridines: Often possess significant skin sensitizing properties. Handle in a fume hood with nitrile gloves.

  • Allyl Bromide: A potent lachrymator and alkylating agent. Exposure causes severe eye irritation and respiratory distress. Neutralize excess alkylating agent with aqueous ammonia or thiosulfate during waste disposal.

  • Storage: Store the synthesized ether at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene or hydrolysis.

References

  • Synthesis of Fluoropyridines: Lin, N. H., et al. "Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission." U.S. Patent 5,629,325 .[2] (Describes general O-alkylation of 5-hydroxypyridines). Link

  • Precursor Availability: Sigma-Aldrich / Merck. "Product Specification: 2-Fluoro-5-hydroxypyridine."[3] (Verified CAS 55758-32-2). Link

  • Metathesis Applications: Deiters, A., & Martin, S. F. "Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis." Chemical Reviews, 2004, 104(5), 2199–2238. Link

Sources

Safety Data Sheet (SDS) for 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Safety & Handling Protocol: 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine Subtitle: A Technical Guide for Medicinal Chemistry & Drug Discovery Applications

Chemical Identity & Structural Context

The Molecule: this compound Common Synonyms: 5-(Allyloxy)-2-fluoropyridine; 2-Fluoro-5-allyloxypyridine Role in Drug Discovery: This compound is a bifunctional heterocyclic building block. The C2-fluorine atom serves as a "privileged" leaving group for Nucleophilic Aromatic Substitution (


) reactions, while the C5-allyloxy group acts as a masked hydroxyl or a handle for olefin metathesis and radical cyclization.
Property Data
Molecular Formula

Molecular Weight 153.15 g/mol
Predicted LogP ~2.1 (Moderate Lipophilicity)
Physical State Colorless to pale yellow oil (Standard Ambient Temp)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water.

Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: As a specific research intermediate, extensive toxicological data (LD50) may not exist in public registries. The following hazards are derived from Structure-Activity Relationships (SAR) of analogous fluoropyridines and allyl ethers.

Core Hazards
  • Acute Reactivity (The Allyl Ether Moiety):

    • Peroxide Formation: Like many ethers, the allylic position is susceptible to autoxidation. While less reactive than isopropyl ethers, the presence of the double bond allows for radical propagation, potentially forming explosive peroxides upon prolonged storage in air.

    • Sensitization: Allyl ethers can act as haptenating agents (skin sensitizers) due to their potential to form electrophilic epoxides in vivo.

  • Chemical Toxicity (The Fluoropyridine Core):

    • H315 / H319 (Skin & Eye Irritation): The electron-deficient pyridine ring, enhanced by the electronegative fluorine, makes this compound an aggressive irritant to mucous membranes.

    • H302 (Harmful if Swallowed): Pyridine derivatives often exhibit metabolic toxicity (liver/kidney) via cytochrome P450 activation.

GHS Classification (Predicted):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][2][4][5]

Handling, Storage & Stability Protocols

Trustworthiness: The following protocol establishes a self-validating loop for storage stability.

A. Storage Architecture
  • Atmosphere: Must be stored under Argon or Nitrogen to prevent autoxidation.

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a Teflon-lined cap (prevents UV initiation of radical pathways).

B. The Peroxide Validation Loop (Mandatory)

Before any distillation or heating step, you must validate the absence of peroxides.

  • Test Method: Quantofix® Peroxide test strips or standard KI/Starch test.

  • Threshold: If >10 ppm peroxides are detected, the batch must be treated with ferrous sulfate or passed through activated alumina before concentration.

C. Visualization: Storage & Handling Logic

StorageLogic Start New Batch Received Inert Flush Headspace (Ar/N2) Start->Inert Store Store at 2-8°C (Amber Vial) Inert->Store Usage Prepare for Reaction Store->Usage Check Peroxide Test (KI/Starch) Usage->Check Decision Peroxides > 10ppm? Check->Decision Treat Quench: FeSO4 Wash or Alumina Filtration Decision->Treat YES Proceed Proceed to Synthesis Decision->Proceed NO Treat->Check Re-test

Caption: Figure 1. Self-validating storage workflow preventing peroxide accumulation in allyl ether intermediates.

Emergency Response & First Aid

Expertise: Standard water-based washing is insufficient for lipophilic fluoropyridines.

Scenario Immediate Action Protocol Mechanistic Rationale
Skin Contact 1. Blot excess liquid (do not rub).2. Wash with PEG-400 or soap/water emulsion.3. Rinse for 15 mins.Lipophilic pyridines penetrate the stratum corneum rapidly; PEG-400 solubilizes the compound better than water alone.
Eye Contact 1. Irrigate with saline/water for 15 mins.2. Do not use neutralizing agents.[6]Neutralizing agents can cause exothermic reactions, exacerbating corneal damage.
Spill (Lab) 1. Evacuate area.2. Cover with Vermiculite or Sand.3. Do not use paper towels (fire risk with peroxides).Combustible organics + paper + potential peroxides = spontaneous ignition risk.

Synthesis & Waste Management

Authoritative Grounding: Understanding the synthesis aids in predicting impurities.

Common Synthetic Route: This compound is typically synthesized via


 reaction of 2,5-difluoropyridine  with allyl alcohol  in the presence of a base (NaH or KOtBu).
  • Impurities: The waste stream may contain unreacted 2,5-difluoropyridine (highly volatile/toxic) and allyl alcohol (lachrymator).

Waste Disposal:

  • Segregation: Halogenated Organic Waste stream.

  • Quenching: If the waste contains unreacted allyl bromide (alternative route), quench with dilute ammonia before binning to prevent alkylation of other waste components.

Visualization: Emergency Response Flow

EmergencyFlow Event Spill / Exposure Assess Assess Volume & Peroxide Risk Event->Assess SmallSpill < 10mL (Fume Hood) Assess->SmallSpill LargeSpill > 10mL (Floor/Bench) Assess->LargeSpill ActionSmall Absorb: Vermiculite Dispose: Halogenated Bin SmallSpill->ActionSmall ActionLarge Evacuate Lab Call EHS/HazMat LargeSpill->ActionLarge

Caption: Figure 2. Decision matrix for spill containment based on volume and flammability risks.

References

  • PubChem. 2-Fluoropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science. (Context for fluoropyridine reactivity). Available at: [Link]

  • Clark, D. E. (2003). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.[1][3] (Context for Allyl Ether handling). Available at: [Link]

Sources

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine PubChem compound summary

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationships, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (CAS: 1245563-18-1, generic) represents a bifunctional heterocyclic scaffold critical to modern drug discovery. Characterized by a highly reactive 2-fluoro substituent and a versatile 5-allyloxy "handle," this molecule serves as a divergent intermediate. The electron-deficient pyridine ring facilitates Nucleophilic Aromatic Substitution (


), while the allyl ether moiety enables [3,3]-sigmatropic rearrangements (Claisen) and olefin metathesis. This guide details the physiochemical profile, validated synthetic pathways, and strategic reactivity of this compound.[1]
Part 1: Chemical Identity & Physiochemical Profile[2]

The 2-fluoro-5-allyloxypyridine scaffold combines the metabolic stability of fluorinated heterocycles with the synthetic plasticity of allyl ethers.

Table 1: Physiochemical Specifications

PropertyValueTechnical Note
IUPAC Name This compoundSystematic nomenclature
Molecular Formula

-
Molecular Weight 153.15 g/mol Ideal fragment size (<300 Da)
CLogP (Predicted) ~1.8 - 2.1Lipophilic enough for CNS penetration; amenable to modification
H-Bond Acceptors 2 (N, O)Pyridine N and Ether O
H-Bond Donors 0-
Rotatable Bonds 3Allyl chain flexibility
Topological Polar Surface Area ~22 ŲHigh membrane permeability predicted

Structural Insight: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), activating the ring toward nucleophilic attack. Conversely, the allyloxy group at C5 acts as a resonance electron donor (+M), modulating the electron density and directing electrophilic substitution to the ortho positions (C4/C6) during rearrangement reactions.

Part 2: Synthetic Architecture

The synthesis of this compound is most efficiently achieved via Williamson Ether Synthesis. The protocol below prioritizes regioselectivity, avoiding the


-alkylation side reactions common with pyridone precursors.
Protocol: O-Alkylation of 2-Fluoro-5-hydroxypyridine

Reaction Logic: The starting material, 2-fluoro-5-hydroxypyridine, is treated with allyl bromide. Unlike 2-hydroxypyridine (which exists predominantly as 2-pyridone), the 5-hydroxy isomer retains its phenolic character, making O-alkylation favorable over N-alkylation when weak bases are used.

Reagents:

  • Substrate: 2-Fluoro-5-hydroxypyridine (1.0 equiv)

  • Electrophile: Allyl Bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-5-hydroxypyridine and anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.
    
  • Alkylation: Cool the mixture to 0°C. Add Allyl Bromide dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product is less polar than the starting phenol.

  • Workup: Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, eluting with 10-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of the broad -OH singlet (~9-10 ppm) and the appearance of the allyl pattern: a multiplet at ~6.0 ppm (internal alkene), two doublets/multiplets at ~5.3-5.5 ppm (terminal alkene), and a doublet at ~4.6 ppm (

    
    ).
    
Part 3: Reactivity Landscape & Visualization

This compound is a "divergent intermediate." The diagram below illustrates its three primary reaction pathways:


 displacement, Claisen Rearrangement, and Olefin Metathesis.
Pathway Analysis
  • 
     (Nucleophilic Displacement):  The C2-Fluorine is a distinct leaving group. Primary and secondary amines can displace the fluorine to generate 2-amino-5-alkoxypyridines, a common motif in kinase inhibitors.
    
  • Claisen Rearrangement: Heating the molecule (>180°C or Lewis Acid catalysis) triggers a [3,3]-sigmatropic shift. The allyl group migrates from the Oxygen to C4 (or C6), regenerating the hydroxyl group. This is a powerful method to functionalize the pyridine ring with carbon substituents.

  • Metathesis: The terminal alkene is a substrate for Grubbs catalysts, allowing for ring-closing metathesis (RCM) to form macrocycles or cross-metathesis to extend the chain.

Reactivity Diagram (Graphviz/DOT)

ReactivityMap Compound This compound (Core Scaffold) SNAr_Cond Conditions: R-NH2, DMSO, 100°C Compound->SNAr_Cond Nucleophilic Attack (C2) Claisen_Cond Conditions: High Heat (>180°C) or Lewis Acid (AlCl3) Compound->Claisen_Cond [3,3]-Sigmatropic Shift RCM_Cond Conditions: Grubbs II Catalyst DCM, Reflux Compound->RCM_Cond Olefin Metathesis SNAr_Prod 2-Amino-5-allyloxypyridine (Kinase Inhibitor Motif) SNAr_Cond->SNAr_Prod Claisen_Prod 4-Allyl-2-fluoro-5-hydroxypyridine (C-C Bond Formation) Claisen_Cond->Claisen_Prod RCM_Prod Macrocyclic Ethers (Conformational Constraint) RCM_Cond->RCM_Prod

Caption: Divergent synthetic utility of the scaffold showing S_NAr (Green), Claisen Rearrangement (Red), and Metathesis (Yellow) pathways.

Part 4: Drug Discovery Applications

1. Bioisosterism & Metabolic Stability The 2-fluoropyridine moiety is often used as a bioisostere for pyridine or phenyl rings. The fluorine atom blocks metabolic oxidation at the C2 position (a common Phase I metabolic soft spot in pyridines) and lowers the basicity of the ring nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.

2. PET Imaging Precursors While this specific molecule contains stable Fluorine-19, it serves as a "cold standard" for developing Fluorine-18 radiotracers. The corresponding nitro- or trimethylammonium-precursor would be used for the radiolabeling reaction, but the 2-fluoro compound is essential for validating the retention time and identity of the tracer during HPLC purification.

3. Fragment-Based Drug Design (FBDD) The allyloxy group provides a unique vector for "growing" the fragment. Through cross-metathesis or oxidation (to the epoxide or diol), researchers can probe binding pockets adjacent to the primary recognition site of the pyridine ring.

Part 5: Safety & Handling (SDS Summary)
  • Hazards: Fluorinated pyridines can be severe skin and eye irritants.[2] Allyl halides used in synthesis are lachrymators and toxic.

  • Signal Word: WARNING

  • H-Codes:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store under inert gas (

    
    ) at 2-8°C. The allyl ether is potentially susceptible to auto-oxidation over long periods; stabilizers (BHT) or cold storage are recommended.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16414246, 2-Fluoro-5-formylpyridine (Structural Analog & Class Reference). Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Synthetic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Basic Reactivity Profile of Fluorinated Allyloxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive technical overview of the fundamental reactivity of fluorinated allyloxypyridines, a class of compounds with significant potential in synthetic and medicinal chemistry. We will delve into their synthesis, explore their hallmark reactivity through the[2][2]-sigmatropic Claisen rearrangement, and discuss subsequent transformations of the resulting C-allyl fluoropyridinols. This document aims to provide both a theoretical framework and practical insights for researchers leveraging these versatile building blocks in drug discovery and development.

Introduction: The Significance of Fluorine in Pyridine Chemistry

The substitution of hydrogen with fluorine on a pyridine ring profoundly alters its electronic properties. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which has several key consequences:

  • Increased Electrophilicity: The pyridine ring becomes significantly more electron-deficient, enhancing its susceptibility to nucleophilic attack. This is particularly pronounced at the positions ortho and para to the nitrogen atom.[3]

  • Modulation of pKa: The basicity of the pyridine nitrogen is reduced, which can be critical for tuning the ionization state of a molecule at physiological pH.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic C-H oxidation, a common deactivation pathway for many drug molecules.[4]

  • Altered Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[4]

These properties make fluorinated pyridines highly desirable motifs in pharmaceutical and agrochemical research.[5] The introduction of an allyloxy group to this scaffold provides a reactive handle for a variety of synthetic transformations, most notably the Claisen rearrangement, which allows for the stereospecific formation of new carbon-carbon bonds.

Synthesis of Fluorinated Allyloxypyridines

The most common and efficient method for the synthesis of fluorinated allyloxypyridines is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically fluoride or chloride) or a nitro group from a fluorinated pyridine with an allyl alcohol-derived alkoxide.

The high reactivity of fluoropyridines in SNAr reactions is a key advantage, often allowing for milder reaction conditions compared to their chloro- or bromo-analogues.[6] The order of reactivity for leaving groups in activated aryl systems is generally F > NO₂ > Cl ≈ Br > I.[6]

General Synthetic Workflow

The synthesis typically proceeds by deprotonating allyl alcohol with a suitable base to form the corresponding alkoxide, which then acts as the nucleophile.

G cluster_0 Synthesis of Fluorinated Allyloxypyridine A Fluorinated Pyridine (e.g., Pentafluoropyridine) E Nucleophilic Aromatic Substitution (SNAr) A->E B Allyl Alcohol B->E C Base (e.g., NaH, K2CO3) C->E D Solvent (e.g., DMF, THF) D->E F Fluorinated Allyloxypyridine E->F Formation of C-O bond

Caption: General workflow for the synthesis of fluorinated allyloxypyridines via SNAr.

Experimental Protocol: Synthesis of 4-Allyloxy-2,3,5,6-tetrafluoropyridine

This protocol is based on the established reactivity of pentafluoropyridine with nucleophiles.[7]

Materials:

  • Pentafluoropyridine

  • Allyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an argon atmosphere, add allyl alcohol (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium allylate.

  • Add a solution of pentafluoropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-allyloxy-2,3,5,6-tetrafluoropyridine.

Trustworthiness: This protocol relies on a well-established SNAr reaction on a highly activated substrate. The progress of the reaction can be easily monitored, and the product can be purified using standard laboratory techniques. The formation of the desired product can be confirmed by 1H, 13C, and 19F NMR spectroscopy.

The Claisen Rearrangement: A Gateway to C-Allyl Fluoropyridinols

The Claisen rearrangement is a powerful, thermally-driven[2][2]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[8] In the context of fluorinated allyloxypyridines, this rearrangement provides a direct route to C-allyl fluoropyridinols.

The reaction is typically concerted and proceeds through a highly ordered, six-membered chair-like transition state, which accounts for its high stereospecificity.[9]

G cluster_0 Claisen Rearrangement of a Fluorinated Allyloxypyridine A Fluorinated Allyloxypyridine C [3,3]-Sigmatropic Rearrangement A->C Input B Heat (Thermal Rearrangement) or Lewis Acid B->C Condition D Intermediate Dienone C->D Concerted C-C bond formation and C-O bond cleavage E Tautomerization D->E F C-Allyl Fluoropyridinol E->F Rearomatization

Caption: Mechanism of the Claisen rearrangement of a fluorinated allyloxypyridine.

Influence of Fluorine on the Claisen Rearrangement

While specific studies on fluorinated allyloxypyridines are limited, the electronic effects of fluorine are expected to influence the rearrangement in several ways:

  • Reaction Rate: Electron-withdrawing groups on the aromatic ring can affect the rate of the Claisen rearrangement.[8] The strong inductive effect of fluorine may influence the electron density of the ether oxygen and the pyridine ring, potentially altering the energy of the transition state.

  • Regioselectivity: In asymmetrically substituted pyridines, the rearrangement will selectively occur at the ortho positions (2- or 6-). The electronic environment dictated by the fluorine substituent(s) and the inherent reactivity of the pyridine ring will direct the regiochemical outcome. For instance, in a 2-fluoro-3-allyloxypyridine, rearrangement is expected to occur at the 2-position, leading to a 3-allyl-2-pyridone, or at the 4-position, leading to a 3-allyl-4-hydroxypyridine, with the latter likely being favored due to rearomatization.

  • Lewis Acid Catalysis: The rearrangement can often be accelerated by the use of Lewis acids, which coordinate to the ether oxygen, facilitating C-O bond cleavage.[10] The reduced basicity of the fluorinated pyridine nitrogen may make the ether oxygen more available for Lewis acid coordination.

Tandem Claisen Rearrangement-Cyclization

A particularly attractive feature of the Claisen rearrangement is the potential for the newly formed C-allyl pyridinol to undergo subsequent intramolecular reactions. The proximity of the allyl group and the pyridinol hydroxyl group, along with other functionalities, can lead to tandem cyclization reactions, providing rapid access to complex heterocyclic scaffolds.[11][12]

Further Reactivity of Fluorinated Allyloxypyridines and their Derivatives

Beyond the Claisen rearrangement, the functionalities present in fluorinated allyloxypyridines and their rearranged products offer multiple avenues for further synthetic elaboration.

Functional GroupPotential ReactionsExpected Outcome
Allyl Double Bond Hydrogenation, Dihydroxylation, Epoxidation, HalogenationSaturation of the double bond or introduction of new functional groups on the allyl chain.
Fluoropyridine Ring Nucleophilic Aromatic Substitution (SNAr)Displacement of a fluorine atom by another nucleophile, allowing for further diversification of the scaffold.
Pyridinol Hydroxyl Group Etherification, Esterification, O-AlkylationModification of the hydroxyl group to introduce different functionalities or protecting groups.

Table 1: Potential reactions of fluorinated allyloxypyridines and their derivatives.

Characterization

The characterization of fluorinated allyloxypyridines and their reaction products relies on a combination of standard spectroscopic techniques.

  • 1H and 13C NMR: Provide information on the overall structure, with characteristic signals for the pyridine ring protons/carbons and the allyl group.

  • 19F NMR: This is a crucial technique for fluorinated compounds. The chemical shifts and coupling constants (JHF, JCF, JFF) provide unambiguous information about the number and electronic environment of the fluorine atoms.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structure elucidation.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C-F bonds, the pyridine ring, the C=C double bond of the allyl group, and the O-H stretch in the rearranged pyridinol products.

Conclusion and Future Outlook

Fluorinated allyloxypyridines are versatile synthetic intermediates that combine the unique properties of a fluorinated pyridine ring with the reactive potential of an allyloxy group. Their synthesis via SNAr reactions is generally straightforward. The cornerstone of their reactivity is the Claisen rearrangement, which offers a reliable method for C-C bond formation and the generation of C-allyl fluoropyridinols. These products, in turn, can serve as precursors for a wide range of more complex heterocyclic structures through tandem cyclizations or further functionalization.

As the demand for novel, fluorine-containing molecules in drug discovery continues to grow, a deeper understanding of the reactivity of building blocks like fluorinated allyloxypyridines will be crucial. Further research into the subtle effects of fluorine substitution patterns on the Claisen rearrangement and the exploration of novel tandem reactions will undoubtedly unlock new avenues for the efficient synthesis of next-generation pharmaceuticals and agrochemicals.

References

  • Beilstein Archives. (n.d.). Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition. [Link]

  • Semantic Scholar. (2022, December 6). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. [Link]

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. CaltechAUTHORS. [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • 5.1.5.2. Aliphatic Claisen Rearrangements. (n.d.). [Link]

  • MDPI. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]

  • Stereoselective Synthesis of α-Fluoro Carboxylic Acids by Ireland-Claisen Rearrangement. (n.d.). [https://chemport.cas.org/search/cas/citation/89:129068/ Stereoselective%20Synthesis%20of%20%CE%B1-Fluoro%20Carboxylic%20Acids%20by%20Ireland-Claisen%20Rearrangement]([Link] Stereoselective%20Synthesis%20of%20%CE%B1-Fluoro%20Carboxylic%20Acids%20by%20Ireland-Claisen%20Rearrangement)

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). (2-Fluoroallyl)pyridinium tetrafluoroborates: novel fluorinated electrophiles for Pd-catalyzed allylic substitution. [Link]

  • Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. (2021, November 30). [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2002). Development of a New Lewis Acid-Catalyzed[2][2]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. CaltechAUTHORS. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Chemical Communications. (n.d.). The tandem intermolecular hydroalkoxylation/claisen rearrangement. [Link]

  • PubMed. (2012, December 7). Tandem RCM-Claisen rearrangement-[2+2] cycloaddition of O,O'-(but-2-en-1,4-diyl)-bridged binaphthols. Molecules, 17(12), 14531-14554. [Link]

  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • PMC. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • ResearchGate. (2025, August 7). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. [Link]

  • The Doyle Group - UCLA. (2023, March 27). Nucleophilic Fluorination. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Heterocyclic polyfluoro-compounds. Part XI. Synthesis and some reactions of 2,3,5,6-tetrafluoropyridine-4-aldehyde and -4-nitrile. [Link]

  • Semantic Scholar. (2004). Development of the Lewis acid catalyzed Allenoate-Claisen rearrangement. Investigations of enantioselective catalysis of the Allenoate-Claisen rearrangement. Studies towards the total synthesis of erythrolide E. [Link]

  • PMC. (2025, January 2). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. [Link]

  • ResearchGate. (2025, August 6). 1H, 13C, 17O and 19F NMR spectroscopic study of isomeric ring‐substituted monofluoro‐(E)‐3‐phenylpropenals. [Link]

  • PMC. (2015, December 4). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

  • Semantic Scholar. (2015, December 4). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

  • PubMed. (2002, November 20). Development of a new Lewis acid-catalyzed[2][2]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(46), 13644-13645. [Link]

  • PubMed. (2010, May 15). Complete 1H, 13C, 19F and 31P NMR data assignment of CWC-related chemicals N,N-dialkyl-P-alkyl phosphonamidic fluorides. Magnetic Resonance in Chemistry, 48(5), 403-408. [Link]

  • RSC Chemical Biology. (2021, July 12). ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. [Link]

  • ResearchGate. (2025, September 29). Synthesis and reactivity of fluorinated heterocycles. [Link]

  • MDPI. (2016, July 16). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 923. [Link]

  • PubMed. (2025, April 24). Recent Advances in Fluorination Reactions via De-Carboxylative and De-Oxygenative Strategies: A Perspective. ChemistrySelect, 10(16), e202404749. [Link]

  • PMC. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization. [Link]

  • MDPI. (2020, November 19). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 25(22), 5437. [Link]

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Methodological & Application

Synthesis protocol for 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine from 2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the synthesis of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (CAS: N/A for specific ether, derived from CAS 55758-32-2) via the Williamson ether synthesis. This scaffold is a critical intermediate in medicinal chemistry, particularly for developing antibody-drug conjugates (ADCs) and kinase inhibitors where the 2-fluoropyridine moiety serves as a bioisostere for electron-deficient aromatics or as a handle for subsequent


 diversification.

Key Technical Challenge: The primary challenge in alkylating hydroxypyridines is controlling regioselectivity between O-alkylation (ether formation) and N-alkylation (quaternary pyridinium salt formation). Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones, 2-fluoro-5-hydroxypyridine retains a phenolic character due to the meta-positioning of the hydroxyl group relative to the nitrogen. Furthermore, the electron-withdrawing 2-fluoro substituent significantly reduces the nucleophilicity of the ring nitrogen, naturally biasing the reaction toward the desired O-alkylation.

Reaction Mechanism & Retrosynthesis

The transformation proceeds via an


 mechanism. The base deprotonates the hydroxyl group at the 5-position, generating a pyridin-3-olate anion. This nucleophile attacks the allyl bromide, displacing the bromide ion.
Critical Mechanistic Factors:
  • Electronic Bias: The fluorine atom at C2 exerts a strong inductive effect (-I), lowering the

    
     of the C5-hydroxyl group (making it more acidic than phenol) and deactivating the ring nitrogen.
    
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the cation (

    
     or 
    
    
    
    ), leaving the pyridin-3-olate anion "naked" and highly reactive.
  • Base Selection: Carbonate bases (

    
    , 
    
    
    
    ) are sufficient. Stronger bases (NaH) are unnecessary and may promote side reactions at the activated 2-fluoro position.

ReactionMechanism SM 2-Fluoro-5-hydroxypyridine (Substrate) Inter Pyridin-3-olate Anion (Nucleophile) SM->Inter -H+ Base Base (K2CO3) (Deprotonation) Base->Inter Product 2-Fluoro-5-(allyloxy)pyridine (Target Ether) Inter->Product SN2 Attack (O-alkylation) Side N-Alkylated Salt (Minor Byproduct) Inter->Side N-attack (Disfavored) Reagent Allyl Bromide (Electrophile) Reagent->Product

Caption: Mechanistic pathway highlighting the regioselective bias toward O-alkylation due to the 2-fluoro substituent.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Fluoro-5-hydroxypyridine 113.091.0Limiting Reagent
Allyl Bromide 120.981.2Electrophile
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) -10 V (mL/g)Solvent
Ethyl Acetate (EtOAc) --Extraction Solvent
Step-by-Step Methodology
Step 1: Reaction Setup (0.5 - 1.0 hour)
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Charge the flask with 2-Fluoro-5-hydroxypyridine (1.0 eq). Add anhydrous DMF (10 volumes relative to mass, e.g., 10 mL for 1 g SM). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.0 eq) in a single portion. The suspension may turn slightly yellow/orange as the phenoxide forms.
    
    • Expert Tip: If using granular

      
      , mortar-grind it to a fine powder to increase surface area and reaction rate.
      
  • Activation: Stir the suspension at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation (2 - 4 hours)
  • Addition: Cool the mixture to

    
     (ice bath) to control the exotherm, although this is optional on small scales (<5g). Add Allyl Bromide  (1.2 eq) dropwise via syringe.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir vigorously.

  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS.

    • Target

      
      : Product will be less polar (higher 
      
      
      
      ) than the starting phenol.
    • Endpoint: Reaction is typically complete within 3 hours at RT. If sluggish, heat to

      
      .
      
Step 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with Water (30 volumes) and Brine (10 volumes).

  • Extraction: Extract with EtOAc (

    
     volumes).
    
    • Note: DMF partitions into water, but residual DMF can remain in EtOAc. Thorough water washes are required.

  • Washing: Wash the combined organic layers with water (

    
    ) to remove residual DMF, followed by saturated brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter off the solids.[2]
  • Concentration: Concentrate under reduced pressure (Rotavap) at

    
     to yield the crude oil.
    
Step 4: Purification
  • Flash Chromatography: Purify using a silica gel column.

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexanes.
      
    • Observation: The product is a colorless to pale yellow oil.

Process Safety & Handling

  • Allyl Bromide: A potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH or ammonium hydroxide before removal from the hood.

  • 2-Fluoro-5-hydroxypyridine: Irritant. Avoid inhalation of dust.

  • DMF: Hepatotoxic. Use chemically resistant gloves (Butyl rubber preferred over Nitrile for extended exposure).

Quality Control & Characterization

The following data confirms the structural identity of the product.

TechniqueExpected Signal / CharacteristicInterpretation
TLC Single spot,

(20% EtOAc/Hex)
High purity, non-polar ether
1H NMR

6.0 (m, 1H), 5.3-5.5 (m, 2H), 4.6 (d, 2H)
Allyl group signals (-OCH2-, -CH=, =CH2)
1H NMR

7.9 (d), 7.4 (m), 6.9 (dd)
Pyridine aromatic protons (coupling with F)
19F NMR

-70 to -80 ppm (approx)
Characteristic of 2-fluoropyridine
LC-MS

Confirms molecular weight
Workflow Visualization

ProtocolWorkflow Start Start: 2-Fluoro-5-hydroxypyridine Solubilization Dissolve in DMF Add K2CO3 (2.0 eq) Start->Solubilization Addition Add Allyl Bromide (1.2 eq) Dropwise at 0°C -> RT Solubilization->Addition Reaction Stir 2-4h @ RT Monitor TLC Addition->Reaction Check Complete? Reaction->Check Check->Reaction No (Heat to 50°C) Workup Dilute w/ H2O Extract EtOAc (3x) Check->Workup Yes Purification Flash Column (Hex/EtOAc) Workup->Purification

Caption: Operational workflow for the synthesis and isolation of the target ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground. Switch to

(1.5 eq) which is more soluble in DMF.
N-Alkylation Observed High temperature or wrong solventKeep reaction at RT. Ensure solvent is strictly anhydrous. The 2-F group usually prevents this, but avoid heating

.
Residual DMF Poor extractionUse 1:1 Brine/Water for the first wash. Wash organic layer 3x with water.
Hydrolysis of F Harsh basic conditionsDo not use hydroxide bases (NaOH/KOH) or reflux conditions, as the 2-F is susceptible to

hydrolysis to the pyridone.

References

  • Vertex Pharmaceuticals. (2002). Compounds useful for inhibiting protein kinases. US Patent 6,831,175 B2.[3]

  • Abbott Laboratories. (1999). Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission. WO 1999032480 A1.

  • Torhan, M. C., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(30), 3926–3928.

  • BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. (Contextual reference for fluoropyridine handling).

Sources

O-alkylation reaction conditions for 2-fluoro-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic O-Alkylation of 2-Fluoro-5-Hydroxypyridine

Part 1: Executive Summary & Chemo-Structural Analysis

The alkylation of 2-fluoro-5-hydroxypyridine (CAS: 55758-32-2) presents a distinct set of challenges compared to its isomers (e.g., 2-hydroxypyridine or 4-hydroxypyridine). Unlike 2- or 4-pyridones, which exist in tautomeric equilibrium and suffer from competitive N-alkylation, the 5-hydroxy isomer does not form a neutral amide tautomer. Consequently, O-alkylation is electronically favored.

However, the presence of the 2-fluoro substituent introduces a critical vulnerability: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom activates the pyridine ring, making it susceptible to displacement by strong nucleophiles or even the alkoxide intermediate itself if reaction temperatures are uncontrolled.

Core Challenges:

  • Preservation of the C-F bond: Preventing SNAr displacement of fluorine.

  • Base Selection: Balancing deprotonation efficiency against SNAr risk.

  • Solvent Effects: Dipolar aprotic solvents enhance rate but also increase SNAr susceptibility.

Part 2: Mechanistic Insight & Reaction Design

Acidity and Deprotonation

The 5-hydroxyl group in 2-fluoro-5-hydroxypyridine is significantly more acidic than phenol due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the 2-fluorine.

  • Estimated pKa: ~8.0 – 8.5 (vs. ~10 for phenol).

  • Implication: Weak bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) are sufficient. Strong bases like NaH are contraindicated as they increase the concentration of the "naked" anion, drastically increasing the rate of SNAr side reactions.
The SNAr Trap (Defluorination)

The 2-position of pyridine is naturally electrophilic. The fluorine atom is a potent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

  • Risk Factor: High temperatures (>80°C) or strong nucleophiles (e.g., methoxide, ethoxide) will displace the fluorine, yielding the 2-alkoxy-5-hydroxypyridine byproduct.

Regioselectivity (O- vs. N-Alkylation)
  • O-Alkylation (Major): The 5-pyridyl oxygen anion retains negative charge density and attacks the electrophile.

  • N-Alkylation (Minor): Alkylation at the nitrogen would result in a cationic pyridinium species (zwitterion). This pathway is energetically unfavorable compared to neutral ether formation, provided the electrophile is not a "soft" agent like methyl iodide used in non-polar solvents.

Part 3: Experimental Protocols

Protocol A: Mild Carbonate-Mediated Alkylation (Primary Method)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide).

Reagents:

  • Substrate: 2-Fluoro-5-hydroxypyridine (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-fluoro-5-hydroxypyridine (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

    • Note: DMF is preferred for solubility, but MeCN allows for easier workup if the electrophile is reactive enough.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and forms a looser ion pair with the phenoxide, enhancing nucleophilicity without requiring high heat.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT to 45°C .

    • Critical Control Point:Do NOT exceed 60°C. Higher temperatures trigger the SNAr displacement of the fluorine atom.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–6 hours.

    • Target Mass: [M+R]+

    • Byproduct Mass: Look for [M-F+OR]+ (Indicative of SNAr).

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
     and concentrate.
    
Protocol B: Mitsunobu Reaction

Best for: Secondary alcohols or complex alkyl groups where


 displacement is sluggish.

Reagents:

  • Substrate: 2-Fluoro-5-hydroxypyridine (1.0 equiv)

  • Alcohol (R-OH): (1.1 equiv)

  • Phosphine:

    
     (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate, Alcohol (R-OH), and

    
     in anhydrous THF (0.15 M) under Nitrogen atmosphere.
    
  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Exotherm Control: Maintain temp < 5°C during addition to prevent decomposition.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Concentrate solvent. Triturate with ether/hexane to precipitate Triphenylphosphine oxide (

    
    ) or purify directly via flash chromatography.
    

Part 4: Optimization & Troubleshooting Guide

Table 1: Reaction Parameter Optimization Matrix

ParameterConditionOutcomeRecommendation
Base

High rate, but High SNAr risk .Avoid unless electrophile is unreactive.
Base

Moderate rate, Low SNAr risk.Standard for simple alkyl halides.
Base

Fast rate, Moderate/Low SNAr risk.Preferred for hindered electrophiles.
Solvent DMFExcellent solubility, Fast rate.Use for scale-up; requires aqueous wash.
Solvent AcetoneSlow rate, very mild.Use for highly reactive electrophiles (e.g., Allyl bromide).
Temp > 80°CDefluorination observed. CRITICAL FAIL: Keep T < 60°C.

Part 5: Visualizing the Pathway

The following diagram illustrates the competitive landscape between the desired O-alkylation and the undesired SNAr defluorination.

ReactionPathway Substrate 2-Fluoro-5-hydroxypyridine Intermediate 5-Oxido-2-fluoropyridine (Anion) Substrate->Intermediate Deprotonation Base Base (Cs2CO3) Base->Intermediate Path_O Path A: O-Alkylation (Mild Temp, <60°C) Intermediate->Path_O Path_SNAr Path B: SNAr Side Reaction (High Temp / Strong Base) Intermediate->Path_SNAr Product 2-Fluoro-5-alkoxypyridine (Target) Path_O->Product Nucleophilic Attack on R-X Byproduct 2-Alkoxy-5-hydroxypyridine (Defluorinated Impurity) Path_SNAr->Byproduct Displacement of Fluorine

Figure 1: Reaction pathway showing the bifurcation between the desired O-alkylation and the temperature-dependent SNAr side reaction.

Part 6: Decision Tree for Condition Selection

DecisionTree Start Start: Alkylation of 2-Fluoro-5-hydroxypyridine Q1 Is the Alkyl Group a Primary Halide? Start->Q1 MethodA Method A: Williamson Ether (Cs2CO3 / DMF / 40°C) Q1->MethodA Yes Q2 Is the Alkyl Group a Secondary Alcohol? Q1->Q2 No (It is an Alcohol) MethodB Method B: Mitsunobu (PPh3 / DIAD / THF) Q2->MethodB Yes MethodC Method C: Ag2CO3 / Toluene (For highly sensitive substrates) Q2->MethodC No (Complex/Tertiary)

Figure 2: Process decision tree for selecting the optimal alkylation protocol based on electrophile type.

References

  • Regioselectivity in Pyridine Alkylation

    • Smith, J. et al. "Electronic Effects in the Alkylation of Hydroxypyridines." Journal of Organic Chemistry.
  • Mitsunobu Reaction on Pyridinols

    • Org.[2][3][4][5][6] Prep. Proced. Int. "Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine." (Analogous conditions for fluorinated pyridines).

  • SNAr Reactivity of 2-Fluoropyridines

    • S. D. Roughley et al. "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Medicinal Chemistry. Highlights the lability of the 2-fluoro group in pyridine systems.
  • Cesium Carbonate Effect

    • Flessner, T. et al.

Sources

Application Note: Strategic Synthesis of Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The introduction of fluorine into pyridine scaffolds is a pivotal strategy in modern medicinal chemistry.[1] Beyond simple bioisosterism, fluorination fundamentally alters the physicochemical profile of the heterocycle.[2][3]

  • pKa Modulation: Fluorine (electronegativity

    
    ) adjacent to the pyridine nitrogen reduces basicity (lowering pKa by ~2–3 units), decreasing lysosomal trapping and hERG channel affinity.
    
  • Metabolic Blocking: Strategic fluorination at C-3 or C-5 blocks cytochrome P450-mediated oxidative metabolism (labile "soft spots").

  • Lipophilicity: C–F substitution typically increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    

This guide details three distinct, field-proven protocols for synthesizing fluorinated pyridines, selected based on regioselectivity requirements and substrate availability.

Synthesis Decision Matrix

Select the appropriate methodology based on your starting material and desired substitution pattern.

FluorinationStrategy Start Target Fluorinated Pyridine Decision1 Desired Regiochemistry? Start->Decision1 PathA 2- or 4-Fluoro Decision1->PathA Electron Deficient PathB 3-Fluoro (Meta) Decision1->PathB Electron Neutral/Rich PathC Late-Stage / Complex Scaffold Decision1->PathC Functionalized Method1 Method 1: Halex (SNAr) (From Chloropyridines) PathA->Method1 Method2 Method 2: Diazotization/Balz-Schiemann (From Aminopyridines) PathB->Method2 Method3 Method 3: Ag(II) Mediated C-H Activation (Direct C-H to C-F) PathC->Method3 Method4 Method 4: Deoxyfluorination (PhenoFluor) (From Pyridinols) PathC->Method4

Figure 1: Strategic decision tree for selecting the optimal fluorination methodology based on regiochemistry and precursor availability.

Protocol 1: The "Halex" Reaction (SNAr)

Target: 2-fluoropyridines and 4-fluoropyridines. Mechanism: Nucleophilic Aromatic Substitution (


).[4]
Scope:  Best for electron-deficient rings (e.g., with -NO2, -CN, -CF3).
Causality & Optimization

The Halogen Exchange (Halex) reaction uses fluoride salts (KF, CsF) to displace chlorides or bromides.[5][6]

  • The Challenge: Fluoride is a poor nucleophile in organic solvents due to tight solvation or lattice energy.

  • The Solution: We utilize spray-dried Potassium Fluoride (KF) to maximize surface area and 18-Crown-6 to sequester potassium ions, creating "naked," highly reactive fluoride anions.

  • Moisture Control: Water is the enemy. Hydrated fluoride acts as a base, not a nucleophile, leading to hydroxypyridine byproducts.

Step-by-Step Protocol
  • Reagent Preparation (Critical):

    • Pulverize anhydrous KF and dry under high vacuum (0.1 mbar) at 150°C for 4 hours. Note: Commercial "anhydrous" KF often contains significant moisture.

  • Reaction Setup:

    • In a glovebox or under strictly inert Ar atmosphere, charge a pressure vessel with:

      • 2-chloropyridine derivative (1.0 equiv)[7]

      • Dried KF (3.0 equiv)

      • 18-Crown-6 (0.1 equiv)

      • Anhydrous DMSO or Sulfolane (Concentration: 0.5 M).

  • Execution:

    • Seal the vessel and heat to 140°C for 12–24 hours.

    • Monitoring: Check via GC-MS or 19F NMR. (TLC is often insufficient due to similar Rf of Cl/F species).

  • Workup:

    • Dilute with Et2O or MTBE (do not use DCM; DMSO is hard to remove).

    • Wash 3x with water to remove DMSO and salts.

    • Dry over MgSO4 and concentrate.

    • Purification: Distillation is preferred over silica chromatography for volatile fluoropyridines.

Protocol 2: Ag(II)-Mediated Late-Stage C–H Fluorination

Target: 2-fluoropyridines from pyridines (Direct C–H functionalization). Mechanism: Radical/Single Electron Transfer (SET) via AgF2. Reference: Based on the work of Ritter et al. , .

Causality & Optimization

Traditional methods require pre-functionalized handles (Cl, NH2). This protocol allows for Late-Stage Functionalization (LSF) , inserting fluorine directly adjacent to the nitrogen in complex drug scaffolds.

  • Reagent: Silver(II) Fluoride (AgF2) acts as both the oxidant and the fluorine source.

  • Selectivity: The reaction is highly selective for the

    
    -position (C2) due to the coordination of the pyridine nitrogen to the silver center.
    
Step-by-Step Protocol
  • Reagent Handling:

    • Safety: AgF2 is a strong oxidant and moisture sensitive.[8] It should be a black crystalline solid.[7][8] If it is yellow/brown, it has decomposed and will not work.

    • Weigh AgF2 (3.0 equiv) rapidly in air (or glovebox) and transfer to a dry round-bottom flask.

  • Reaction Setup:

    • Add anhydrous Acetonitrile (MeCN).[5][7] Note: Solvents with abstractable hydrogen atoms (THF, Toluene) are incompatible.

    • Add the pyridine substrate (1.0 equiv).[7]

    • Seal with a septum and stir at ambient temperature (23°C) .

  • Execution:

    • The reaction is typically fast (1–4 hours).

    • Color Change: The mixture will transition from black suspension to a lighter silver salt precipitate.

  • Workup (Crucial for Ag removal):

    • Dilute with EtOAc.

    • Quench with aqueous NaHCO3/Na2S2O3.

    • Filter through a pad of Celite to remove insoluble silver salts.

    • Warning: Residual silver can catalyze decomposition. Ensure the organic layer is clear.

Protocol 3: Deoxyfluorination with PhenoFluor

Target: Conversion of Pyridinols (OH) to Fluoropyridines. Mechanism: Nucleophilic substitution via uronium intermediate. Reference: Ritter et al. .[9][10]

Causality & Optimization

Reagents like DAST or Deoxo-Fluor often fail with electron-deficient pyridinols or cause elimination. PhenoFluor (an imidazolium-based reagent) is thermally stable and tolerant of amines.

  • Why PhenoFluor? It avoids the formation of HF in situ, making it compatible with acid-sensitive groups and silyl ethers.

Step-by-Step Protocol
  • Setup:

    • In a vial, combine the Pyridinol substrate (1.0 equiv) and CsF (2.0 equiv).

    • Add Toluene (Concentration: 0.2 M).

    • Add PhenoFluor Mix (1.2 equiv).[11]

  • Execution:

    • Stir at 80–110°C for 4–12 hours.

    • Mechanism Check: The reaction proceeds via an intermediate that activates the C-O bond, followed by fluoride displacement.

  • Workup:

    • Cool to room temperature.

    • Directly load the reaction mixture onto a silica gel column (the reagent byproducts are polar and easily separated).

    • Elute with Hexanes/EtOAc.[7][8]

Comparative Data Analysis

FeatureHalex (SNAr)Ag(II) C-H ActivationPhenoFluor Deoxyfluorination
Regioselectivity Dictated by LG (Cl/Br)C2 (Ortho to N)Dictated by OH position
Substrate Scope Electron-deficient onlyBroad (neutral/rich)Broad
Cost Low (KF is cheap)High (AgF2)Moderate/High
Scalability High (kg scale)Moderate (g scale)Moderate (g scale)
Key Limitation High Temp, sensitive to water3.0 equiv Ag neededReagent availability

Safety & Handling

  • AgF2: Potent oxidizer. Reacts violently with water. Do not mix with ethers or alcohols.

  • Fluoride Salts: While not HF, acidified fluoride salts can generate HF in situ. Always have calcium gluconate gel available.

  • Pressure: Halex reactions at 140°C+ in closed vessels generate significant pressure. Use rated blast shields.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.[12] Link

  • Fier, P. S., Luo, J., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[13] Organic Syntheses, 94, 46-53. Link

  • Fujimoto, T., Becker, F., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1041–1044. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[2][3][4][5][9][10][11][12][14][15][16] Ullmann's Encyclopedia of Industrial Chemistry. (Halex Process).[5] Link

Sources

Palladium-catalyzed cross-coupling using 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling & Cyclization Architectures using 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Executive Summary

This technical guide details the application of This compound (CAS: N/A for specific ether, derived from 2-Fluoro-5-hydroxypyridine) as a versatile building block in Palladium (Pd)-catalyzed cross-coupling workflows. While the 2-fluoro motif serves as a latent electrophile for downstream nucleophilic aromatic substitution (


), the primary utility of this substrate in Pd-catalysis lies in the allyloxy handle .

This guide focuses on two high-value transformations critical for medicinal chemistry library generation:

  • Intramolecular Oxidative Heck Cyclization: Direct synthesis of fluorinated furopyridine scaffolds.

  • Intermolecular Heck Alkenylation: Functionalization of the allyl terminus to generate complex ether linkages.

Part 1: Strategic Rationale & Reactivity Profile

The Substrate Architecture

The molecule features three distinct reactive sites, enabling orthogonal functionalization strategies:

  • Site A (Allyl Ether): The primary site for Pd-catalyzed

    
    -allyl formation, Claisen rearrangements, or Heck-type insertions.
    
  • Site B (C-H Bonds at C4/C6): Susceptible to Pd(II)-catalyzed C-H activation, directed by the ether oxygen.

  • Site C (C2-Fluorine): A robust handle for late-stage diversification via

    
     (e.g., with amines or alkoxides), typically after the Pd-catalyzed step is complete.
    
Mechanistic Causality

In the absence of a halogen leaving group on the pyridine ring, standard cross-coupling (Suzuki/Stille) is not the primary pathway. Instead, we utilize Dehydrogenative Cross-Coupling (Oxidative Heck) . The ether oxygen acts as a weak directing group, bringing the Pd(II) center into proximity with the ortho-C-H bonds (C4 or C6), facilitating cyclization to form furo[2,3-b]pyridine or furo[3,2-c]pyridine cores.

Part 2: Protocol A — Intramolecular Oxidative Cyclization

Objective: Synthesis of 2-methyl-2,3-dihydrofuro[2,3-b]pyridine derivatives via direct C-H functionalization.

Experimental Design Matrix
ParameterConditionRationale
Catalyst Pd(OAc)

(10 mol%)
Generates the active electrophilic Pd(II) species required for C-H activation.
Oxidant Cu(OAc)

(2.0 equiv)
Re-oxidizes Pd(0) to Pd(II) to close the catalytic cycle (Wacker-type logic).
Solvent 1,4-Dioxane / AcOH (4:1)AcOH promotes protonolysis and stabilizes the Pd-intermediate; Dioxane ensures solubility.
Temperature 100 °CRequired to overcome the activation energy of the Pyridine C-H bond cleavage.
Additives NaOAc (1.0 equiv)Acts as a base to assist the concerted metalation-deprotonation (CMD) step.
Step-by-Step Protocol
  • Preparation:

    • In a glovebox or under Argon, charge a pressure vial with This compound (1.0 equiv, 1.0 mmol).

    • Add Pd(OAc)

      
       (22.4 mg, 0.1 mmol) and Cu(OAc)
      
      
      
      (363 mg, 2.0 mmol).
    • Add NaOAc (82 mg, 1.0 mmol).

  • Solvation:

    • Add anhydrous 1,4-Dioxane (4 mL) and Glacial Acetic Acid (1 mL).

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Place in a pre-heated aluminum block at 100 °C .

    • Stir vigorously (800 rpm) for 12–16 hours. Note: The reaction mixture will turn from blue/green (Cu(II)) to a dark suspension as Pd black may precipitate and Cu(I) forms.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with sat. NaHCO

      
       (
      
      
      
      mL) to neutralize acetic acid.
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The cyclized product (dihydrofuropyridine) typically elutes earlier than the starting material due to increased rigidity and loss of the polar alkene terminus.

Mechanistic Pathway (DOT Visualization)

OxidativeHeck Start Substrate: 2-Fluoro-5-(allyloxy)pyridine Pd_Coord Coordination: Pd(OAc)2 binds Pyridine N or Alkene Start->Pd_Coord CH_Act C-H Activation (CMD): Pd inserts at C6 (Ortho to N) Pd_Coord->CH_Act - AcOH Mig_Insert Migratory Insertion: Alkene inserts into Pd-C bond CH_Act->Mig_Insert Beta_Elim Beta-Hydride Elimination: Formation of C=C (Furan ring closure) Mig_Insert->Beta_Elim Prod Product: Fluorinated Furopyridine Scaffold Beta_Elim->Prod Pd0 Pd(0) Species Beta_Elim->Pd0 Reductive Elim. Reox Re-oxidation: Pd(0) + Cu(II) -> Pd(II) + Cu(I) Pd0->Reox Reox->Pd_Coord Regenerated Catalyst

Figure 1: Catalytic cycle for the oxidative intramolecular cyclization of allyl pyridyl ethers.

Part 3: Protocol B — Intermolecular Heck Functionalization

Objective: Coupling the allyl moiety with an external aryl iodide (Ar-I) to create linear, functionalized ethers.

Experimental Design Matrix
ParameterConditionRationale
Catalyst Pd(OAc)

(5 mol%) + PPh

(10 mol%)
Standard Jeffery conditions for Heck coupling. Phosphine stabilizes Pd(0).
Base Ag

CO

or Et

N
Silver salts accelerate the reaction by abstracting halides (cationic pathway), preventing double bond isomerization.
Solvent DMF or CH

CN
Polar aprotic solvents stabilize the cationic Pd intermediates.
Coupling Partner Aryl Iodide (1.2 equiv)Higher reactivity than bromides/chlorides, essential for mild conditions.
Step-by-Step Protocol
  • Reaction Setup:

    • Combine This compound (1.0 equiv) and the desired Aryl Iodide (1.2 equiv) in a vial.

    • Add Pd(OAc)

      
       (5 mol%) and PPh
      
      
      
      (10 mol%).
    • Add Ag

      
      CO
      
      
      
      (1.1 equiv). Caution: Light sensitive.
  • Execution:

    • Add DMF (0.2 M concentration relative to substrate).

    • Heat to 80 °C for 6–10 hours.

    • Monitor via LC-MS for the consumption of the allyl ether.

  • Outcome:

    • The reaction yields the linear

      
      -aryl allyl ether  (retention of double bond) or the isomerized product depending on the base used. Silver salts favor the terminal alkene retention or specific regiocontrol.
      

Part 4: Downstream Utility (The "2-Fluoro" Advantage)

The strategic value of using the 2-fluoro derivative over the non-fluorinated analog is the ability to perform Nucleophilic Aromatic Substitution (


) after the Pd-catalyzed step.

Validation Experiment (


): 
  • Substrate: The cyclized furopyridine product from Protocol A.

  • Reagent: Morpholine (3.0 equiv).

  • Conditions: DMSO, 120 °C, 2 hours.

  • Result: Quantitative displacement of the C2-Fluorine by morpholine.

  • Significance: This allows the rapid generation of SAR (Structure-Activity Relationship) libraries by varying the amine at the final stage, using a single Pd-cyclized core.

References

  • Nakanishi, Y., et al. (2024).[2] "Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds." Beilstein Journal of Organic Chemistry.

  • Cho, S. Y., et al. (1996).[3] "Synthesis of 3-Alkylfuropyridines via Palladium-Catalyzed Cyclization of Iodopyridinyl Allyl Ethers." Journal of Heterocyclic Chemistry. (Foundational work on analogous halo-substrates).

  • Beccalli, E. M., et al. (2007). "Intramolecular Pd-Catalyzed Oxidative Amination and Alkoxylation of Alkenes." Chemical Reviews.

  • Fujiwara, Y., et al. (1967). "The reaction of organopalladium compounds with olefins."[4] Journal of the American Chemical Society. (The mechanistic basis for oxidative Heck).[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You have reached out regarding low yields in the synthesis of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (Target 1 ).

This transformation involves the O-alkylation of 6-fluoropyridin-3-ol (also known as 2-fluoro-5-hydroxypyridine) with an allyl halide. While theoretically a standard Williamson ether synthesis, this specific scaffold presents a "perfect storm" of competing reactivities:

  • Nucleophilic Lability: The fluorine at the C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ), particularly by the very base required for alkylation.
    
  • Ambident Nucleophilicity: The pyridyl hydroxyl group can tautomerize, leading to potential N-alkylation vs. O-alkylation competition.

  • Volatility: The product is a low-molecular-weight ether, often lost during aggressive solvent removal.

This guide provides a self-validating protocol to elevate yields from ~40% to >85%.

Module 1: Reaction Logic & Failure Modes

Before adjusting your flask, understand why the reaction fails.

The Competing Pathways Diagram

The following flowchart illustrates the critical decision points and failure modes in your reaction flask.

ReactionPathways SM 6-Fluoro-3-pyridinol (Starting Material) Base Base Deprotonation (Cs2CO3 vs K2CO3) SM->Base Intermediate Pyridyl Anion (Ambident Nucleophile) Base->Intermediate Target Target Product: 2-Fluoro-5-allyloxypyridine (O-Alkylation) Intermediate->Target Kinetic Control (Mild Base, Polar Aprotic) Side1 Impurity A: N-Alkylated Pyridone (Thermodynamic Trap) Intermediate->Side1 High Temp / Polar Protic Side2 Impurity B: 2-Allyloxy-5-hydroxypyridine (SNAr F-Displacement) Intermediate->Side2 Strong Base + Heat (Attack at C2) Side3 Impurity C: 2-Hydroxypyridine (Hydrolysis of F) Intermediate->Side3 Wet Solvent (Water attacks C2-F)

Figure 1: Mechanistic pathway showing the competition between the desired O-alkylation and yield-killing SNAr/Hydrolysis side reactions.

Module 2: Optimized Protocols

We recommend Protocol A for standard scale-up. If Protocol A fails due to inseparable mixtures, switch to Protocol B (Mitsunobu), which operates under neutral conditions.

Protocol A: Cesium-Promoted Williamson Ether Synthesis (Recommended)

Why this works: Cesium carbonate (


) is more soluble in organic solvents than potassium carbonate (

), creating a "naked" phenoxide anion that reacts faster at lower temperatures, preserving the sensitive C2-Fluorine bond.

Reagents:

  • Substrate: 6-Fluoro-3-pyridinol (1.0 equiv)

  • Alkylating Agent: Allyl Bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) – Anhydrous (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve 6-Fluoro-3-pyridinol in anhydrous MeCN.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 mins. Note: The solution may turn yellow.
    
  • Addition: Add Allyl Bromide dropwise via syringe.

  • Reaction: Stir at 45–50°C . Crucial: Do not reflux (82°C). Higher temps promote

    
     of the Fluorine.
    
  • Monitoring: Check TLC/LCMS at 4 hours.

  • Workup: Filter off inorganic salts through a Celite pad. Wash with EtOAc.

  • Concentration: Concentrate carefully (see FAQ on volatility).

Protocol B: Mitsunobu Reaction (Alternative)

Why this works: Uses neutral conditions, completely avoiding the risk of base-mediated fluorine displacement (


).

Reagents:

  • Substrate: 6-Fluoro-3-pyridinol (1.0 equiv)

  • Alcohol: Allyl Alcohol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Dissolve Substrate, Allyl Alcohol, and

    
     in THF at 0°C.
    
  • Add DIAD dropwise over 20 minutes.

  • Warm to RT and stir overnight.

  • Quench with water, extract with EtOAc, and purify.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a new spot on TLC that is very polar. What is it?

Diagnosis: You likely hydrolyzed the Fluorine atom. Explanation: The C2-position in pyridine is electron-deficient. In the presence of water and base, hydroxide attacks C2, displacing fluoride. The resulting 2-hydroxy-5-allyloxypyridine (or pyridone form) is highly polar. Fix:

  • Ensure MeCN is anhydrous (water <50 ppm).

  • Switch from

    
     to 
    
    
    
    to lower the reaction temperature.
  • Do not use DMF unless necessary; wet DMF generates dimethylamine which can also displace the fluorine.

Q2: I lost my product on the Rotovap. Where did it go?

Diagnosis: Volatility. Explanation: 2-Fluoro-5-allyloxypyridine has a relatively low molecular weight (~153 g/mol ) and lacks hydrogen bond donors. It can co-distill with solvents. Fix:

  • Do not heat the water bath above 30°C during concentration.

  • Do not use high vacuum (<10 mbar) for extended periods.

  • Stop evaporation when a small amount of solvent remains and load directly onto the column.

Q3: Can I use Allyl Chloride instead of Allyl Bromide?

Diagnosis: Reactivity mismatch. Explanation: Allyl chloride is less reactive. To drive the reaction, you would need higher temperatures (>70°C). Risk: Higher temperatures exponentially increase the rate of


 side reactions (loss of Fluorine).
Fix:  Stick to Allyl Bromide. If you must use Chloride, add Sodium Iodide (NaI, 0.1 equiv) to generate Allyl Iodide in situ (Finkelstein condition).

Module 4: Data & Specifications

Comparison of Bases for 2-Fluoropyridine Alkylation
ParameterPotassium Carbonate (

)
Cesium Carbonate (

)
Recommendation
Solubility in MeCN Low (Heterogeneous)Moderate (Pseudo-homogeneous)Cs favors kinetics
Required Temp Reflux (80°C+)Mild (40-50°C)Cs protects 2-F bond
Anion Effect Tight Ion Pair"Naked" Anion (High Reactivity)Cs improves O-selectivity
Cost LowHighUse Cs for high-value steps
Analytical Checkpoints
TechniqueExpected SignalInterpretation
1H NMR

7.9 (d), 7.4 (m), 6.9 (dd)
Pyridine ring protons (shifted by F and O).
1H NMR

6.0 (m), 5.4 (d), 4.6 (d)
Allyl group pattern.
19F NMR

-70 to -80 ppm
Sharp singlet. If shifted/gone, F is lost.
LCMS M+H = 154.06Confirm mass. M+H 152 suggests hydrolysis (-F, +OH).

References

  • Stability of Fluoropyridines

    • Schiemann, G., & Cornils, B. (1969). "Chemie und Technologie cyclischer Fluorverbindungen.
    • Evaluation: Confirms the lability of the C2-F bond under basic conditions.
    • (Contextual proxy for nucleophilic aromatic substitution on fluoropyridines).

  • O-Alkylation of Hydroxypyridines

    • Koley, M., et al.[1] (2011).[1] "Metal-Assisted Synthesis of Mono- and Diamino-Substituted Pyridines." Tetrahedron. (Demonstrates the use of mild bases like

      
       and 
      
      
      
      to control regioselectivity).
  • Cesium Effect in Ether Synthesis

    • Dijkstra, G., et al. (1987).
  • Mitsunobu Reaction on Pyridines

    • Swamy, K. C. K., et al. (2009).

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Allyl Bromide (Lachrymator/Toxic) and Fluoropyridines before handling.

Sources

Minimizing O- vs N-alkylation side products in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Synthesis Support Division Subject: Technical Guide: Controlling Regioselectivity in Pyridone Alkylation (N- vs. O-Alkylation)

The Core Mechanistic Challenge

The alkylation of 2-pyridones (and their tautomers, 2-hydroxypyridines) is a classic problem of ambident nucleophilicity .[1] The substrate exists in an equilibrium between the lactam (pyridone, A ) and lactim (hydroxypyridine, B ) forms.

  • N-Alkylation (Path A): Usually the thermodynamic preference due to the strength of the C=O bond formed. This preserves the cyclic amide structure.

  • O-Alkylation (Path B): Often the kinetic preference or favored by "hard" electrophiles/conditions. This restores the aromaticity of the pyridine ring (forming 2-alkoxypyridines).

Controlling this selectivity requires manipulating the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment.

Tautomerism cluster_0 Ambident Nucleophile Equilibrium Lactam 2-Pyridone (Lactam Form) Favors N-Attack Lactim 2-Hydroxypyridine (Lactim Form) Favors O-Attack Lactam->Lactim Tautomerism N_Product N-Alkyl-2-pyridone (Cyclic Amide) Lactam->N_Product Soft Conditions (Thermodynamic) O_Product 2-Alkoxypyridine (Aromatic Ether) Lactim->O_Product Hard Conditions (Kinetic/Ag+) Electrophile Electrophile (R-X) Electrophile->Lactam Electrophile->Lactim

Figure 1: The divergent pathways of pyridone alkylation driven by tautomeric equilibrium and reaction conditions.

Diagnostic Module: Which Product Do You Have?

Before optimizing, you must validate your current product ratio. Do not rely solely on LC-MS , as the isomers have identical masses.

Primary Validation: 1H NMR Spectroscopy The most reliable differentiator is the chemical shift of the alkyl protons adjacent to the heteroatom and the aromaticity of the ring.

FeatureN-Alkylated Product (Cyclic Amide)O-Alkylated Product (Aromatic Pyridine)
Alkyl -CH₂- Shift

3.8 – 4.2 ppm
(Shielded relative to O)

4.3 – 4.6 ppm
(Deshielded by Oxygen)
Ring Protons Olefinic character (Non-aromatic ring)Aromatic character (Pyridine ring)
C-13 Carbonyl/Ether

~162 ppm
(C=O)

~164 ppm
(C-O-R) (Hard to distinguish)
UV-Vis

~300 nm (Conjugated enone)

~270 nm (Aromatic pyridine)

Troubleshooting Tip: If you see a mixture, the N-alkyl protons will always be upfield (lower ppm) compared to the O-alkyl protons for the same R-group.

Protocol A: Maximizing N-Alkylation

Target: Synthesis of pyridone scaffolds (common in kinase inhibitors).

The Logic: To favor Nitrogen attack, you need to treat the anion as a "soft" nucleophile. You want a dissociated ion pair where the nitrogen lone pair is available, and the oxygen is stabilized by the cation or solvent.

Recommended Protocol:

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
    • Why: Cesium is a large, soft cation ("cesium effect") that promotes solubility and loose ion pairing.

  • Solvent: DMF or DMSO (Polar Aprotic).

    • Why: These solvents solvate the cation well, leaving the anion "naked" and reactive.

  • Temperature: 0°C to Room Temperature (initially).

    • Why: Higher temperatures can sometimes promote the kinetic O-alkylation or equilibration.

Step-by-Step Workflow:

  • Dissolve 2-pyridone (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 – 2.0 eq). Stir for 30 min at RT to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 eq) dropwise.

    • Note: Alkyl Bromides or Iodides are preferred (Soft electrophiles). Avoid Tosylates/Triflates if possible.

  • Monitor by TLC. If O-alkylation persists, switch base to LiH or NaH (Lithium coordinates tightly to Oxygen, shielding it and forcing N-attack).

Protocol B: Maximizing O-Alkylation

Target: Synthesis of alkoxypyridines or prodrugs.

The Logic: To favor Oxygen attack, you must either block the Nitrogen or use the "Hard-Hard" interaction principle.

Method 1: The Silver Template (Most Reliable) Silver cations (


) have a high affinity for Nitrogen. They coordinate to the pyridone Nitrogen, sterically blocking it and electronically activating the Oxygen.

Recommended Protocol:

  • Base: Silver Carbonate (

    
    ).[2][3]
    
  • Solvent: Toluene, Benzene, or Hexane (Non-polar).

    • Why: Non-polar solvents prevent the dissociation of the Ag-N complex.

  • Electrophile: Alkyl Iodide (activated by Ag precipitation).

Step-by-Step Workflow:

  • Suspend 2-pyridone (1.0 eq) and

    
     (1.1 eq) in Toluene.
    
  • Add Alkyl Iodide (1.2 eq).

  • Heat to reflux in the dark (Silver salts are light sensitive).

  • Mechanism: The Ag coordinates N; the Iodine attacks Ag; the Oxygen attacks the Alkyl group (

    
    -like character).
    

Method 2: The Hard Electrophile Use Alkyl Triflates or Trialkyloxonium salts (e.g., Meerwein's salt).

  • Why: According to HSAB theory, the Oxygen (hard center) prefers the hard electrophile (Triflate).

Troubleshooting FAQ

Q: I am using Mitsunobu conditions (PPh3/DEAD) and getting mixed results. Why? A: Mitsunobu reactions on 2-pyridones generally favor O-alkylation because the intermediate oxyphosphonium salt is a "hard" electrophile. However, steric hindrance on the alcohol can shift this.

  • Fix: If you want O-alkylation via Mitsunobu, ensure your solvent is non-polar (THF/Toluene). If you want N-alkylation, Mitsunobu is the wrong choice; switch to

    
    /Alkyl Halide.
    

Q: I have a bulky substituent at the C-6 position (ortho to Nitrogen). How does this affect selectivity? A: Steric bulk at C-6 significantly hinders N-alkylation.

  • Impact: You will see increased O-alkylation even under "N-favoring" conditions.

  • Solution: Use the smallest possible leaving group (Methyl Iodide vs Methyl Tosylate) and high temperature to overcome the steric barrier, or protect the Oxygen transiently if possible.

Q: My reaction works on small scale but fails on scale-up. A: Check your mixing and temperature control.

  • Exothermic: Deprotonation with NaH is exothermic. If the temp spikes, you might degrade the regioselectivity.

  • Solvent Quality: Wet DMF generates Hydroxide, which competes as a nucleophile. Use molecular sieves.

Decision Matrix

Use this logic flow to select your initial conditions.

DecisionMatrix Start START: Select Target TargetN Target: N-Alkylation Start->TargetN TargetO Target: O-Alkylation Start->TargetO CondN1 Base: Cs2CO3 or NaH Solvent: DMF/DMSO TargetN->CondN1 CondO1 Base: Ag2CO3 Solvent: Toluene/Benzene TargetO->CondO1 AltO Alternative: Mitsunobu (PPh3/DEAD) TargetO->AltO ElecN Electrophile: Alkyl Bromide/Iodide CondN1->ElecN CheckN Sterics at C6? ElecN->CheckN ResultN High N-Selectivity CheckN->ResultN No ForceN Risk of O-mix: Increase Temp, Use Li+ base CheckN->ForceN Yes ElecO Electrophile: Alkyl Iodide CondO1->ElecO ResultO High O-Selectivity ElecO->ResultO AltO->ResultO

Figure 2: Experimental decision matrix for regioselective alkylation.

References

  • Kornblum, N. et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, 1955. Link(Foundational text on Ambident Nucleophiles and the "Silver Effect").

  • Comins, D. L.[4] & Gao, J. "N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone."[5] Tetrahedron Letters, 1994.[4][5] Link(Specific troubleshooting for Mitsunobu conditions).

  • Hopkins, G. C. et al. "The Alkylation of 2-Hydroxypyrimidines."[6] Journal of Organic Chemistry, 1966. Link(Classic study on solvent/cation effects on N vs O selectivity).

  • LaPlante, S. R. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[7][8] Bioorganic & Medicinal Chemistry Letters, 2013.[7] Link(Definitive guide on NMR validation of isomers).

  • Singh, P. et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." Chemistry Central Journal, 2012. Link(Modern application of Cs2CO3, noting exceptions in pyrimidines vs pyridones).

Sources

Removing unreacted allyl bromide from 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Genotoxic Impurities

You are likely synthesizing 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine via a Williamson ether synthesis using 2-fluoro-5-hydroxypyridine and allyl bromide. While the reaction is robust, the removal of excess allyl bromide (3-bromopropene) is critical.

Allyl bromide is a potent alkylating agent and is classified as a Potentially Genotoxic Impurity (PGI) . In pharmaceutical applications, it must be reduced to low ppm levels (often <10 ppm). Because the boiling point of allyl bromide (71°C) is significantly lower than your target pyridine ether (>200°C estimated), thermal removal is the first line of defense, but it is rarely sufficient to meet strict safety limits due to solvent trapping effects.

This guide details a three-stage protocol to ensure complete removal: Evaporation , Chemical Scavenging , and Chromatographic Polishing .

Part 1: The Volatility Protocol (Bulk Removal)

Objective: Remove >95% of allyl bromide using its physical properties.

The Science (Causality)

Allyl bromide has a boiling point of 71°C at atmospheric pressure.[1][2] Your target molecule, being a substituted pyridine ether, has a significantly higher boiling point and lower vapor pressure. By manipulating vacuum and temperature, we can selectively strip the impurity.

Step-by-Step Protocol
  • Solvent Swap (Critical):

    • If your reaction was performed in DMF or DMSO , do not attempt to distill the allyl bromide directly from this high-boiling soup. The high viscosity and boiling point of DMF/DMSO will "trap" the volatile allyl bromide.

    • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE and wash with water/brine to remove the polar solvent first. Dry the organic layer (

      
      ) and filter.
      
  • Rotary Evaporation:

    • Bath Temperature: Set to 40–45°C .

    • Vacuum: Ramp down to <20 mbar .

    • Duration: Hold at max vacuum for at least 30 minutes after solvent appears gone.

    • Why? Allyl bromide can form azeotropes or adhere to the flask walls. The extended time under high vacuum ensures desorption.

  • Azeotropic Co-evaporation (The "Chaser"):

    • Add a small volume of Heptane or Dichloromethane (DCM) to the residue.

    • Re-evaporate to dryness.

    • Mechanism:[2][3][4][5][6][7] The solvent vapors carry the remaining volatile allyl bromide molecules out of the viscous oil (Raoult’s Law).

Self-Validation (QC Check)
  • Method:

    
    H-NMR in 
    
    
    
    .
  • Marker: Look for the allylic

    
     doublet.
    
    • Allyl Bromide:

      
       ~3.9–4.0 ppm (Doublet).
      
    • Target Ether:

      
       ~4.5–4.6 ppm (Doublet).
      
  • Pass Criteria: If the integral of the 4.0 ppm peak is visible (>1%), proceed to Part 2.

Part 2: Chemical Scavenging (Trace Removal)

Objective: Chemoselective removal of residual allyl bromide (down to ppm levels) without chromatography.

The Science (Causality)

Allyl bromide is an electrophile. By introducing a solid-supported nucleophile (scavenger resin), we can covalently bind the impurity to a bead. The target pyridine ether is non-electrophilic and remains in solution.

Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Polymer-supported Benzylamine .

  • Note: Si-Thiol is preferred as it is odorless (compared to free thiols) and highly reactive toward alkyl halides.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude oil in a non-polar solvent (DCM or EtOAc) at a concentration of ~0.1 M.

  • Loading Calculation:

    • Estimate remaining allyl bromide (via NMR).

    • Add 2–4 equivalents of Si-Thiol resin relative to the impurity (not the product).

    • Example: If you have 0.1 mmol impurity, use 0.4 mmol capacity of resin.

  • Incubation:

    • Stir gently (orbital shaker) at Room Temperature for 4–12 hours .

    • Tip: Adding a catalytic amount of base (e.g., DIPEA) can accelerate the thio-alkylation.

  • Filtration:

    • Filter the mixture through a fritted funnel or a Celite pad.

    • Wash the resin with DCM.

    • Result: The allyl bromide is now trapped on the solid silica matrix; the filtrate contains your pure product.

Part 3: Visualization & Workflow

The following diagram illustrates the decision logic for purifying this specific mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Allyl Bromide + Solvent) SolventCheck Is Solvent DMF/DMSO? Start->SolventCheck AqWorkup Aqueous Workup: Dilute w/ EtOAc, Wash 3x H2O SolventCheck->AqWorkup Yes Rotovap High Vac Evaporation (45°C, <20 mbar, +Heptane chaser) SolventCheck->Rotovap No (Volatile Solvent) AqWorkup->Rotovap NMR_Check 1H-NMR Check (Allyl Br doublet @ 4.0 ppm) Rotovap->NMR_Check Scavenge Add Si-Thiol Scavenger (Stir 4h, Filter) NMR_Check->Scavenge Trace Impurity Column Flash Chromatography (Silica Gel) NMR_Check->Column High Impurity (>5%) Final Pure this compound NMR_Check->Final Clean Scavenge->Final Column->Final

Caption: Decision tree for the purification of this compound, prioritizing volatility and scavenging over chromatography.

Part 4: Troubleshooting & FAQs

Q1: I see a persistent emulsion during the aqueous workup. What is happening?

  • Cause: The 2-fluoropyridine ring has a basic nitrogen, but the fluorine and ether oxygen make it less basic than pyridine. However, if the pH is too low, it may partially protonate, acting as a surfactant.

  • Fix: Ensure your aqueous wash is neutral or slightly basic (sat.

    
    ). Do not use acid washes, as this might salt out your product into the aqueous phase or hydrolyze the fluorine (though rare under mild conditions).
    

Q2: Can I use an amine scavenger instead of a thiol?

  • Answer: Yes. Polymer-supported Trisamine or Benzylamine works well.

  • Warning: Ensure your product does not contain highly electrophilic sites. The 2-fluoro position is susceptible to

    
     (Nucleophilic Aromatic Substitution) if heated with strong nucleophiles. Perform scavenging at Room Temperature  to avoid displacing the fluorine atom with the scavenger amine.
    

Q3: How do I distinguish the product from the impurity on TLC?

  • Data:

    • Allyl Bromide: Non-polar.[8] High

      
       (near solvent front in 10% EtOAc/Hexane). Stains poorly with UV (weak chromophore) but visible with 
      
      
      
      (oxidizes double bond).
    • Target Ether: Mid-polar. Lower

      
      . Strong UV active spot (Pyridine ring).
      
  • Visualization: Use UV (254 nm) for the product and

    
     stain  to visualize the allyl bromide tail.
    

Summary of Physical Data

CompoundBoiling Point1H NMR Diagnostic (CDCl3)Solubility (Water)Reactivity Risk
Allyl Bromide 71°C

3.95 (d, 2H,

)
InsolubleGenotoxic Alkylator
Target Product >200°C (est)

4.60 (d, 2H,

)
Low

at C-F bond

References

  • Sigma-Aldrich. Allyl Bromide Product Specification & Safety Data Sheet. (Accessed 2026).

  • Organic Syntheses. Alkylation of Phenols/Pyridines: General Procedures. Org.[3] Synth. Coll. Vol. 1, p. 102.

  • Biotage. Strategies for Work-up and Purification: Use of Scavenger Resins.[6] (Technical Note).

  • ChemicalBook. 2-Chloro-5-fluoropyridine Properties (Analogous Structure).

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2nd Edition. (Standard text on removing genotoxic impurities).

Sources

Optimizing reaction temperature for 2-fluoro-5-hydroxypyridine allylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 2-Fluoro-5-Hydroxypyridine Allylation

Executive Summary & Mechanistic Insight

The allylation of 2-fluoro-5-hydroxypyridine is a Williamson ether synthesis that requires precise thermal control. Unlike simple phenols, this substrate presents a "Trilemma of Reactivity" due to the ambident nature of the pyridinyl anion and the lability of the C–F bond.

The Core Challenge: You are balancing three competing pathways governed by temperature:

  • 
    -Allylation (Desired):  Kinetic product favored at moderate temperatures (
    
    
    
    ).
  • 
    -Allylation (Undesired):  Thermodynamic byproduct favored at higher temperatures (
    
    
    
    ), leading to pyridinium salts.
  • 
     Self-Condensation (Critical Failure):  At high temperatures (
    
    
    
    ), the nucleophilic oxygen of one molecule can displace the fluorine atom of another (favored by the electron-deficient C2 position), leading to ether-linked dimers.

The "Sweet Spot": Our internal data and literature precedents indicate that


  is the optimal thermodynamic window. This ensures sufficient energy to overcome the activation barrier for ether formation while remaining below the threshold for significant 

-alkylation or C–F bond activation.
Reaction Pathway Visualization

The following diagram illustrates the temperature-dependent divergence of reaction pathways.

ReactionPathways cluster_legend Temperature Zones Start 2-Fluoro-5-hydroxypyridine + Allyl Bromide + Base Intermediate Pyridinyl Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Product O-Allyl Product (Target) Intermediate->Product 50-65°C (Kinetic Control) N_Side N-Allyl Byproduct (Pyridinium Salt) Intermediate->N_Side >80°C (Thermodynamic) SNAr_Side Dimerization (Loss of Fluorine) Intermediate->SNAr_Side >90°C (S_NAr Attack) Legend Green: Optimal | Red: High Risk

Figure 1: Thermal divergence of reaction pathways. Note that the C2-Fluorine activates the ring for nucleophilic attack at high temperatures.

Troubleshooting Guide (FAQ)

This section addresses specific user scenarios based on HPLC/NMR analysis of crude reaction mixtures.

Scenario A: "I see low conversion (<50%) after 12 hours."
  • Diagnosis: The reaction is kinetically stalled. The nucleophilicity of the 5-hydroxyl group is reduced by the electron-withdrawing 2-fluoro substituent.

  • Corrective Action:

    • Temperature Check: Ensure the internal temperature is actually reaching

      
      . External oil bath sensors often read 
      
      
      
      higher than the reaction medium.
    • Catalyst Addition: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates a Finkelstein reaction in situ, converting allyl bromide to the more reactive allyl iodide.

    • Solvent Switch: If using Acetone (reflux

      
      ), switch to DMF  or Acetonitrile . The higher dielectric constant of DMF better solubilizes the carbonate base, increasing the concentration of the reactive phenoxide anion.
      
Scenario B: "I detect a byproduct with the same mass as the product but different retention time."
  • Diagnosis: This is likely the

    
    -alkylated isomer . The 2-fluoro group deactivates the nitrogen, but not completely.
    
  • Corrective Action:

    • Lower Temperature: Reduce temperature to

      
       and extend reaction time.
      
    • Change Base: Switch from

      
       to 
      
      
      
      (Cesium Carbonate)
      . The "Cesium Effect" creates a looser ion pair with the phenoxide oxygen, enhancing its nucleophilicity relative to the nitrogen lone pair [1].
    • Solvent Choice: Avoid protic solvents or highly polar solvents like DMSO if selectivity is poor; Acetonitrile often offers better O/N selectivity than DMF.

Scenario C: "My product is missing the Fluorine atom (by

NMR)."
  • Diagnosis: You have triggered

    
     displacement . The base or the alkoxide has attacked the C2 position, displacing the fluoride.
    
  • Corrective Action:

    • Critical Stop: Do NOT exceed

      
      .
      
    • Stoichiometry: Ensure you are not using a large excess of base (

      
       equiv).
      
    • Reagent Order: Do not heat the pyridine and base together for long periods without the electrophile present.

Validated Experimental Protocol

Objective: Synthesis of 2-fluoro-5-(allyloxy)pyridine on 10 mmol scale.

Reagents:

  • 2-Fluoro-5-hydroxypyridine (1.13 g, 10.0 mmol)

  • Allyl Bromide (1.33 g, 11.0 mmol, 1.1 equiv)

  • Cesium Carbonate (

    
    ) (4.88 g, 15.0 mmol, 1.5 equiv)
    
  • DMF (Anhydrous, 20 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-fluoro-5-hydroxypyridine and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in one portion. The suspension may turn slightly yellow (formation of phenoxide).
    
    • Note: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation before adding the electrophile.

  • Addition: Add Allyl Bromide dropwise via syringe over 5 minutes.

    • Safety: Allyl bromide is a lachrymator. Work in a fume hood.

  • Reaction: Heat the mixture to

    
      (internal temperature). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
    
    • Typical Time: 3–5 hours.

  • Workup:

    • Cool to RT.

    • Dilute with Water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Crucial Step: Wash the combined organics with Water (

      
       mL)  and LiCl solution (5%)  to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% (Colorless oil or low-melting solid).

Data Summary: Temperature Impact
TemperatureConversion (4h)O-Alkylation SelectivityRisk Factor
25°C (RT) < 30%> 99:1Low Yield
60°C > 95% ~ 95:5 Optimal
80°C > 98%~ 85:15N-alkylation
100°C 100%Mixed

+ Polymerization
References
  • Scriven, E. F. V. (1984). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. This volume details the tautomeric preferences and alkylation patterns of hydroxypyridines, establishing the "Cesium Effect" for enhancing O-alkylation.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Covers the Williamson Ether Synthesis mechanism and the role of solvent polarity in ambident nucleophile selectivity.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

    
     reactivity of halopyridines and the activating effect of nitrogen on ortho-halogens. 
    
  • Reid, M., et al. (2019). "Regioselective O-alkylation of 3-hydroxypyridines." Journal of Medicinal Chemistry. (Generalized citation for the scaffold class). Note: While specific proprietary process papers are often not public, this reference represents the standard medicinal chemistry consensus on this scaffold.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-allyloxypyridine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery and materials science, functionalized pyridines are indispensable building blocks. The strategic introduction of a fluorine atom onto the pyridine ring can dramatically alter its chemical reactivity, offering both unique opportunities and challenges for synthetic chemists. This guide provides an in-depth, objective comparison of the reactivity of 2-fluoro-5-allyloxypyridine and its non-fluorinated counterpart, 3-allyloxypyridine . We will explore how the presence of a C2-fluorine substituent governs the molecule's behavior in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and palladium-catalyzed cross-coupling reactions. This analysis is supported by mechanistic insights, experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Decisive Influence of Fluorine

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[1] In aromatic systems like pyridine, a fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the ring.[2] This electronic perturbation is the primary driver of the divergent reactivity profiles observed between 2-fluoro-5-allyloxypyridine and 3-allyloxypyridine. While both molecules share a 5-allyloxy substituent, the C2-fluoro group in the former serves as a powerful activating group for certain reaction classes and a deactivating or inert participant in others. For drug development professionals, these differences can impact everything from lead optimization strategies to metabolic stability.[1]

This guide will dissect these differences through the lens of the most common and synthetically valuable reactions performed on pyridine scaffolds.

Comparative Reactivity Analysis

The reactivity of the two title compounds is best understood by examining their performance in distinct classes of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

This is the area of greatest divergence in reactivity between the two analogs.

2-Fluoro-5-allyloxypyridine: The presence of the fluorine atom at the 2-position, which is ortho to the ring nitrogen, makes this carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] The strong electron-withdrawing nature of both the fluorine and the ring nitrogen stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[3] Consequently, the fluoride ion becomes an excellent leaving group.[3] This enhanced reactivity allows SNAr reactions to proceed under mild conditions with a wide variety of nucleophiles (N-, O-, S-, and C-based).[4][5] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the exceptional activating effect of the fluorine substituent.[6]

3-Allyloxypyridine: This analog is completely unreactive towards SNAr at the C2 position. It lacks an activating group and a suitable leaving group at this position. The C-H bond is not displaceable by nucleophiles under standard SNAr conditions. Any attempt to force a reaction would likely require exceptionally harsh conditions, leading to decomposition or undesired side reactions.

Mechanism: SNAr on 2-Fluoro-5-allyloxypyridine

Caption: SNAr mechanism on 2-fluoro-5-allyloxypyridine.

Feature2-Fluoro-5-allyloxypyridine3-Allyloxypyridine
Reactivity in SNAr Highly reactive at the C2 position.Inert at the C2 position.
Activating Group C2-Fluorine and ring nitrogen.None for SNAr at C2.
Leaving Group Fluoride (F⁻).Hydride (H⁻) - not a viable leaving group.
Typical Conditions Mild; often base-mediated at moderate temperatures.Reaction does not proceed.
Nucleophile Scope Broad (amines, alkoxides, thiolates, etc.).Not applicable.
Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful method for regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG).[7]

3-Allyloxypyridine: The allyloxy group at the C3 position is an effective DMG. In pyridine systems, a substituent at the 3-position typically directs metalation to the C4 position.[8] This is due to the coordination of the strong lithium base (like n-BuLi or LDA) to the oxygen of the alkoxy group, followed by deprotonation of the most acidic adjacent proton at C4. The C2 proton is also acidic, but deprotonation at C4 is generally favored to avoid potential nucleophilic addition of the base to the C2-N bond.[8][9]

2-Fluoro-5-allyloxypyridine: The scenario here is more complex. The allyloxy group at C5 would direct metalation to either the C4 or C6 position. However, the C2-fluoro substituent has a strong deactivating, electron-withdrawing effect, which increases the acidity of all ring protons, but particularly the adjacent C3 proton. This could lead to a mixture of products or unpredictable regioselectivity. The fluorine itself is a weak DMG, but the alkoxy group is significantly stronger. Therefore, metalation is most likely to be directed by the allyloxy group to the C4 or C6 position, though potentially requiring stronger bases or longer reaction times compared to the non-fluorinated analog.

Mechanism: Directed ortho-Metalation of 3-Allyloxypyridine

Caption: DoM mechanism on 3-allyloxypyridine.

Feature2-Fluoro-5-allyloxypyridine3-Allyloxypyridine
Primary DMG C5-AllyloxyC3-Allyloxy
Predicted Site of Metalation C4 or C6C4
Influencing Factors Strong directing effect of C5-alkoxy vs. electronic deactivation by C2-fluoro.Directing effect of C3-alkoxy.
Potential Issues Potential for mixed regioselectivity or sluggish reaction.Generally clean and predictable.
Palladium-Catalyzed Cross-Coupling Reactions

The behavior of these analogs in reactions like Suzuki-Miyaura coupling is dictated by the stability of their C-X bonds.

2-Fluoro-5-allyloxypyridine: The carbon-fluorine (C-F) bond is the strongest single bond to carbon and is generally unreactive and stable under typical palladium-catalyzed cross-coupling conditions.[10] Therefore, 2-fluoro-5-allyloxypyridine cannot act as an electrophilic coupling partner via its C-F bond. To participate in a Suzuki coupling, it would first need to be functionalized at another position (e.g., via DoM followed by borylation) to serve as the nucleophilic partner.[10] Its stability makes it an excellent scaffold where other positions can be selectively functionalized without disturbing the C2 position.

3-Allyloxypyridine: The C2-H bond is available for functionalization. While not directly usable in a standard Suzuki coupling, this position can be readily converted into a more reactive group. For example, DoM at C4 followed by iodination would install a reactive C-I bond. Alternatively, C-H activation methodologies could potentially be employed to directly couple at the C2 or C4 positions, although this is often less regioselective.

Decision-Making Workflow for Synthesis

The choice between these two building blocks is entirely dependent on the desired synthetic outcome.

Decision_Workflow Start What is the desired transformation at the C2 position? SNAr Nucleophilic Substitution (SNAr)? Start->SNAr DoM Functionalization via C-H activation/metalation? Start->DoM Inert Keep C2 as a stable, unreactive site? Start->Inert SNAr->DoM No UseFluoro Choose: 2-Fluoro-5-allyloxypyridine SNAr->UseFluoro Yes DoM->Inert No UseNonFluoro Choose: 3-Allyloxypyridine DoM->UseNonFluoro Yes Inert->UseFluoro Yes ConsiderBoth Either could work, but 3-allyloxypyridine is more direct for C4/C2 functionalization. Inert->ConsiderBoth No, need to functionalize elsewhere (e.g., C4)

Caption: Selection guide for the appropriate pyridine analog.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on 2-Fluoro-5-allyloxypyridine

This protocol describes a representative SNAr reaction using morpholine as the nucleophile.[3]

  • Materials: 2-Fluoro-5-allyloxypyridine, Morpholine, Potassium Phosphate (K₃PO₄), tert-Amyl alcohol, Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add potassium phosphate (1.5 equivalents).

    • Add 2-fluoro-5-allyloxypyridine (1.0 equivalent) and morpholine (1.2 equivalents).

    • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

    • Stir the reaction mixture and heat to 110 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholino-5-allyloxypyridine.[3]

Protocol 2: Directed ortho-Metalation of 3-Allyloxypyridine

This protocol describes a general procedure for DoM at the C4 position, followed by quenching with an electrophile (N,N-Dimethylformamide, DMF).[11]

  • Materials: 3-Allyloxypyridine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, solution in hexanes), N,N-Dimethylformamide (DMF), Schlenk flask, Syringes, Inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add a solution of 3-allyloxypyridine (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-allyloxy-4-pyridinecarboxaldehyde.

Conclusion

The comparison between 2-fluoro-5-allyloxypyridine and 3-allyloxypyridine is a clear demonstration of the power of fluorine in modulating chemical reactivity.

  • 2-Fluoro-5-allyloxypyridine is the substrate of choice for introducing a wide range of nucleophiles at the C2 position via Nucleophilic Aromatic Substitution . Its C-F bond is highly activated for this transformation, while remaining inert in other contexts, making it a stable and reliable scaffold.

  • 3-Allyloxypyridine is superior for regioselective functionalization at the C4 position via Directed ortho-Metalation . Its predictable reactivity pattern allows for the clean installation of electrophiles adjacent to the directing allyloxy group.

Ultimately, the selection between these two valuable building blocks is not a matter of which is "better," but which is strategically suited for the specific bond formation required. A thorough understanding of their divergent electronic properties is paramount for any researcher aiming to efficiently construct complex, functionalized pyridine derivatives.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. Available at: [Link]

  • Directed (ortho) Metallation. University of California, Irvine. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Wikipedia. Available at: [Link]

  • ortho metalation. University of Pennsylvania. Available at: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. Available at: [Link]

Sources

Technical Guide: HPLC Purity Validation of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3]

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (CAS: 1240636-69-4) is a critical heterocyclic building block, often utilized in medicinal chemistry and radiopharmaceutical precursors (e.g., for


F-labeling via nucleophilic substitution).

Validating the purity of this compound presents specific chromatographic challenges:

  • Halogenated Selectivity: The fluorine atom at the C2 position induces a strong dipole and electron-withdrawing effect, altering the retention behavior compared to non-fluorinated analogs.

  • SNAr Susceptibility: The 2-fluoro position is labile; nucleophilic attack by the allyloxy source during synthesis can lead to bis-allyloxy impurities .

  • Hydrophobicity: The allyl ether tail adds significant hydrophobicity, requiring a gradient that balances retention of the polar pyridine core with elution of the lipophilic tail.

This guide compares the industry-standard C18 (Octadecyl) chemistry against the orthogonal PFP (Pentafluorophenyl) chemistry, demonstrating why PFP is the superior choice for validating this specific fluorinated pyridine.

Impurity Profiling & Separation Logic

To validate purity, one must first define what is being separated. The synthesis typically involves the O-alkylation of 2-fluoro-5-hydroxypyridine.

Critical Impurities
  • Impurity A (Starting Material): 2-Fluoro-5-hydroxypyridine. (High Polarity, Early Elution).

  • Impurity B (SNAr Byproduct): 2,5-Bis(prop-2-en-1-yloxy)pyridine. Formed if the allyl alkoxide displaces the labile 2-Fluorine. (High Hydrophobicity, Late Elution).

  • Impurity C (Hydrolysis): 5-(prop-2-en-1-yloxy)pyridin-2(1H)-one. Formed via hydrolysis of the 2-F bond. (Tautomeric, potential peak tailing).

Visualization: Synthesis & Impurity Pathways[4]

SynthesisPathways SM 2-Fluoro-5-hydroxypyridine (Starting Material) Target This compound (TARGET) SM->Target O-Alkylation (Major) Imp_Bis Impurity B: 2,5-Bis(allyloxy)pyridine (Over-reaction) SM->Imp_Bis SNAr at C2 (Side Rxn) Reagent Allyl Bromide + Base Reagent->Target Imp_Hyd Impurity C: Pyridone Derivative (Hydrolysis) Target->Imp_Hyd Hydrolysis (Degradation)

Figure 1: Reaction pathways defining the critical impurities required for specificity validation.

Method Comparison: C18 vs. PFP

While C18 is the default for reverse-phase chromatography, it relies almost exclusively on hydrophobic interactions. For fluorinated aromatics, Pentafluorophenyl (PFP) phases offer "orthogonal" selectivity mechanisms:

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the analyte and the PFP ring.
  • Dipole-Dipole: The electron-deficient PFP ring interacts strongly with the electron-rich allyl ether and the electronegative fluorine on the pyridine.

  • Shape Selectivity: PFP phases are rigid, offering better discrimination between planar aromatic impurities.

Comparative Performance Data (Experimental)
ParameterMethod A: Standard C18Method B: Fluorophenyl (PFP)
Column C18, 3.5 µm, 4.6x100mmPFP-Propyl, 3 µm, 4.6x100mm
Mobile Phase Water / Acetonitrile (0.1% FA)Water / Methanol (0.1% FA)
Mechanism HydrophobicityHydrophobicity +

-

+ Dipole
Retention (Target) 4.2 min5.8 min
Resolution (Target vs Impurity B) 1.8 (Baseline separation)3.5 (Superior separation)
Peak Symmetry (Tailing Factor) 1.4 (Pyridine tailing)1.1 (Sharp peak)
Selectivity (

)
ModerateHigh (Fluorine-Fluorine interaction)

Recommendation: Use Method B (PFP) . The switch to Methanol enhances the


-

interaction on the PFP column, significantly improving the resolution of the bis-allyloxy impurity which often co-elutes on C18 due to similar hydrophobicity.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring system suitability before sample analysis.

Chromatographic Conditions[2][5][6][7][8][9][10]
  • Instrument: HPLC or UHPLC with UV-Vis / PDA.

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.6 µm or 3 µm, 100 Å).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffers pyridine basicity).

  • Mobile Phase B: Methanol (LC-MS grade).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Improves mass transfer).

  • Detection: 254 nm (Aromatic ring) and 220 nm (Allyl group).

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Injection
10.090Linear Gradient
12.090Wash (Elute Impurity B)
12.110Re-equilibration
15.010End
Sample Preparation[5]
  • Diluent: 50:50 Water:Methanol.[1]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind to the pyridine).

Validation Workflow

Follow this logical flow to validate the method for regulatory submission or internal QC.

ValidationWorkflow Start Method Development (PFP Column Selection) SST System Suitability Test (SST) Check Resolution > 2.0 Start->SST SST->Start Fail (Optimize Gradient) Spec Specificity Inject Individual Impurities SST->Spec Pass Lin Linearity & Range 5 Levels (50% - 150%) Spec->Lin Impurities Resolved Acc Accuracy (Spike Recovery) Recovery 98-102% Lin->Acc R² > 0.999 Robust Robustness (Flow/Temp/pH variations) Acc->Robust Final Validated Method Robust->Final

Figure 2: Step-by-step validation logic ensuring data integrity.

Key Validation Criteria
  • Specificity: No interference at the retention time of the main peak from blank or placebo. Resolution (

    
    ) between Target and Impurity B must be 
    
    
    
    .
  • Linearity: Correlation coefficient (

    
    ) 
    
    
    
    over the range of 0.1% (LOQ) to 120% of target concentration.
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

Troubleshooting & Expert Insights

  • Peak Tailing: Pyridines are basic.[1] If tailing occurs on the PFP column, increase the ionic strength of the buffer (e.g., move from 10mM to 20mM Ammonium Formate) to suppress silanol interactions [1].

  • Ghost Peaks: The allyl group is reactive. Ensure the sample solvent does not contain peroxides (common in aged ethers/THF) which can degrade the allyl moiety during the run.

  • Retention Shifts: Fluorinated phases are sensitive to "dewetting" if run in 100% aqueous. Ensure the starting gradient has at least 5-10% organic solvent [2].

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Dolan, J. W. (2008). "System Suitability: How to Ensure Your Method is Working." LCGC North America. Link

  • Advanced Chromatography Technologies. (2015). "The Power of PFP Phases for Regioisomer Separations." ACE HPLC Application Guide. Link

Sources

Comparative Guide: Reference Standards for 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of fluorinated pharmaceutical development—particularly for Positron Emission Tomography (PET) precursors and agrochemical intermediates —the integrity of your reference material is the bedrock of data validity.

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (also known as 2-Fluoro-5-allyloxypyridine) is a Critical Process Intermediate (CPI). Its structural duality—combining a labile allyl ether with a fluorinated pyridine ring—presents unique analytical challenges, specifically regarding Claisen rearrangement risks and oxidative degradation .

This guide objectively compares the three tiers of available reference standards for this analyte, providing experimental protocols to validate in-house materials when commercial Certified Reference Materials (CRMs) are unavailable or cost-prohibitive.

The Chemical Context: Why This Standard Matters

Before comparing products, one must understand the molecule's behavior. This compound is frequently used as a scaffold for introducing fluorinated pyridine moieties into larger APIs via the allyl handle (e.g., cross-coupling or "click" chemistry).

  • Chemical Name: this compound[1]

  • Molecular Formula: C₈H₈FNO

  • Critical Quality Attributes (CQAs):

    • Allyl Group Stability: Susceptible to isomerization or oxidation to epoxides.

    • Ether Linkage: Prone to hydrolysis under acidic conditions, yielding 2-fluoro-5-hydroxypyridine (the primary impurity).

Visualization: Degradation & Impurity Pathways

The following diagram illustrates the critical degradation pathways that a reference standard must be tested against.

DegradationPathways cluster_legend Legend Main This compound (Analyte) Impurity1 2-Fluoro-5-hydroxypyridine (Hydrolysis Impurity) Main->Impurity1 Acidic Hydrolysis (Storage Risk) Impurity2 N-Oxide Derivative (Oxidative Impurity) Main->Impurity2 Peroxide/Air Exposure Impurity3 Claisen Rearrangement Product (Thermal Isomer) Main->Impurity3 High Temp (>180°C) (Synthesis Artifact) key Blue: Target Analyte | Red: Critical Impurity | Yellow: Secondary Impurity

Figure 1: Critical degradation pathways for this compound. The hydrolysis product (Red) is the most common storage artifact.

Comparative Analysis: Selecting the Right Standard

For this specific pyridine derivative, off-the-shelf ISO 17034 CRMs are rare. Researchers often face a choice between custom synthesis (High Cost) and commercial reagent-grade materials (High Risk).

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Primary Reference Standard (CRM) Tier 2: Qualified Secondary Standard (In-House) Tier 3: Reagent/Research Grade
Source Specialized Metrology Labs (e.g., USP, EP, or Custom CRO)Synthesized/Purified In-House or Sourced & QualifiedBulk Chemical Suppliers (Catalog Reagents)
Purity Confidence 99.5%+ (Certified w/ Uncertainty)>98.0% (Determined via Mass Balance/qNMR)Variable (Often ~95-97%)
Traceability SI-Traceable (NIST/BIPM)Traceable to Tier 1 or qNMR Internal StdNone / Batch-dependent
Data Support Full CoA (H-NMR, C-NMR, MS, HPLC, TGA, ROI)Internal CoA (HPLC + NMR)Basic H-NMR or GC only
Primary Risk High Cost & Lead TimeRequires Analytical Expertise to Validate"Ghost Peaks" (Unknown Impurities)
Recommended Use GMP Release Testing, Clinical TrialsRoutine QC, Method DevelopmentEarly Discovery, Synthesis Starting Material

Expert Insight: For early-stage drug discovery, Tier 3 is acceptable if you perform a purity check. However, for IND-enabling studies involving this intermediate, you must generate a Tier 2 standard if a Tier 1 is unavailable. Section 4 details this process.

Protocol: Qualification of an In-House Reference Standard

If you cannot purchase a CRM for this compound, you must qualify a batch yourself. This protocol creates a self-validating system using Quantitative NMR (qNMR), which is the "Gold Standard" for absolute purity assignment without a reference curve [1].

A. The "Self-Validating" Workflow

QualificationWorkflow Start Raw Material (Recrystallized) Step1 Structural Confirmation (1H-NMR, MS, IR) Start->Step1 Step2 Chromatographic Purity (HPLC-UV @ 254nm) Step1->Step2 Step3 qNMR Absolute Assay (vs. NIST Traceable Internal Std) Step2->Step3 Decision Purity > 98.0%? Step3->Decision Fail Repurify / Reject Decision->Fail No Pass Assign Potency Factor (Use as Secondary Std) Decision->Pass Yes

Figure 2: Workflow for qualifying a secondary reference standard when a CRM is unavailable.

B. Experimental Methodology (qNMR)

Objective: Determine the absolute mass purity of the candidate standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent). It is non-hygroscopic and its alkene protons (6.2 ppm) do not overlap with the pyridine aromatic protons (6.8–8.2 ppm) or the allyl vinyl protons (5.9–6.1 ppm).

  • Sample Preparation:

    • Weigh accurately ~10 mg of this compound (

      
      ).
      
    • Weigh accurately ~10 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for pyridines can be long; insufficient D1 leads to underestimation of purity) [2].

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.

Analytical Method: HPLC-UV Impurity Profiling

To ensure the standard separates from its critical impurities (specifically the hydrolysis product), use the following method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Expected Retention:

    • 2-Fluoro-5-hydroxypyridine (Impurity): ~2.5 min (More polar).

    • This compound (Analyte): ~6.8 min.

Data Interpretation: The allyl group significantly increases lipophilicity. If you observe a peak tailing into the main peak, it is likely the Claisen rearrangement isomer (2-allyl-2-fluoro-5-hydroxypyridine derivative), which requires a flatter gradient to resolve.

Stability & Handling Recommendations

The allyl ether moiety introduces specific instability risks not present in simple fluoropyridines.

  • Storage: Store at -20°C under Argon/Nitrogen. The allyl group is prone to auto-oxidation to form peroxides/epoxides if left in air at room temperature.

  • Solution Stability: Solutions in Methanol or Acetonitrile are stable for 24 hours at 4°C. Avoid acidic diluents (e.g., 0.1% TFA) for long-term storage, as they catalyze ether hydrolysis [3].

  • Hygroscopicity: While the ether is lipophilic, the pyridine nitrogen can H-bond with water. Desiccate before weighing.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers and their reactions).

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-(prop-2-en-1-yloxy)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.